Pyrazolo[3,4-B]pyrrolizine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
760198-49-0 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrazolo[3,4-b]pyrrolizine |
InChI |
InChI=1S/C8H5N3/c1-2-6-4-7-8(5-9-10-7)11(6)3-1/h1-5H |
InChI Key |
NQFMFXDNNBOGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=C3C2=CN=N3 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Pyrazolo[3,4-b]pyrrolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of novel Pyrazolo[3,4-b]pyrrolizine derivatives. Fused heterocyclic scaffolds containing pyrazole and pyrrolizine moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document will focus on a promising class of these compounds, the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one derivatives, which have been identified as potent tubulin inhibitors with potential applications in oncology.[1]
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through a multi-step sequence. A plausible and efficient synthetic strategy involves the initial formation of a substituted pyrazole ring, followed by the construction of the fused pyrrolidinone ring. A key approach is the 1,3-dipolar cycloaddition reaction, which is a powerful tool for constructing five-membered rings.
A representative synthetic workflow is outlined below:
Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyrrolizinone Derivative
Step 1: Synthesis of Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
To a solution of phenylhydrazine (10 mmol) in ethanol (50 mL), diethyl acetylenedicarboxylate (11 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the 5-hydroxypyrazole intermediate.
Step 2: Synthesis of Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
The 5-hydroxypyrazole intermediate (5 mmol) is dissolved in a mixture of phosphorus oxychloride (15 mL) and dimethylformamide (5 mL) at 0 °C. The reaction is stirred at 60 °C for 4 hours. The mixture is then carefully poured onto crushed ice. The solid product is filtered, washed with water, and recrystallized from ethanol to yield the 4-formyl-5-chloropyrazole.
Step 3: Synthesis of the Pyrazolo[3,4-b]pyrrolizinone Core
A mixture of the 4-formyl-5-chloropyrazole (2 mmol), a selected primary amine (e.g., benzylamine, 2.2 mmol), and a reducing agent such as sodium triacetoxyborohydride (3 mmol) in dichloromethane (20 mL) is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then treated with a base, such as sodium hydride, in a solvent like tetrahydrofuran to induce intramolecular cyclization, yielding the final Pyrazolo[3,4-b]pyrrolizinone derivative. The product is purified by column chromatography.
Characterization of Novel Derivatives
The structural elucidation and purity assessment of the synthesized this compound derivatives are performed using a combination of spectroscopic and spectrometric techniques.
References
Spectroscopic and Structural Elucidation of Pyrazolo[3,4-b] Fused Heterocycles: A Technical Guide
Disclaimer: Extensive research for spectroscopic data (NMR, IR, Mass) on the specific Pyrazolo[3,4-b]pyrrolizine scaffold yielded no publicly available information. This suggests that this particular heterocyclic system is not yet extensively synthesized or characterized in the scientific literature. Therefore, this guide will focus on the closely related and well-documented Pyrazolo[3,4-b]pyridine core, providing a comprehensive overview of its spectroscopic characteristics for researchers, scientists, and drug development professionals. The principles and techniques detailed herein for the pyridine analogue will serve as a valuable reference for the future characterization of the pyrrolizine system.
Introduction to Pyrazolo[3,4-b]pyridine Core
The Pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry, recognized for its diverse biological activities. These compounds are known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The arrangement of nitrogen atoms in this fused bicyclic system allows for a variety of intermolecular interactions, making it a privileged scaffold in drug discovery.
Spectroscopic Data of Pyrazolo[3,4-b]pyridine Derivatives
The structural characterization of Pyrazolo[3,4-b]pyridine derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are representative examples derived from various literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Pyrazolo[3,4-b]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyrazolo[3,4-b]pyridines
| Compound/Substituent | H-3 (s) | H-4 (d) | H-5 (t) | H-6 (d) | Other Signals (ppm) |
| Unsubstituted | ~8.1 | ~8.6 | ~7.3 | ~8.4 | NH proton signal can be broad and variable |
| Methyl at C3 | - | ~8.5 | ~7.2 | ~8.3 | ~2.6 (s, 3H, CH₃) |
| Phenyl at C3 | - | ~8.7 | ~7.4 | ~8.5 | ~7.3-7.6 (m, 5H, Ar-H) |
| Methyl at N1 | ~8.0 | ~8.5 | ~7.2 | ~8.3 | ~4.0 (s, 3H, N-CH₃) |
Note: Chemical shifts (δ) are in ppm. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), m (multiplet). The exact chemical shifts and coupling constants are highly dependent on the solvent and the nature and position of other substituents.
Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Pyrazolo[3,4-b]pyridines
| Compound/Substituent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7a |
| Unsubstituted | ~135 | ~118 | ~150 | ~120 | ~130 | ~152 |
| Methyl at C3 | ~145 | ~117 | ~149 | ~119 | ~129 | ~151 |
| Phenyl at C3 | ~148 | ~119 | ~150 | ~121 | ~131 | ~153 |
| Methyl at N1 | ~136 | ~118 | ~150 | ~120 | ~130 | ~152 |
Note: Chemical shifts (δ) are in ppm. The assignments are based on typical values and can vary with substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups within the Pyrazolo[3,4-b]pyridine molecule.
Table 3: Characteristic IR Absorption Bands for Pyrazolo[3,4-b]pyridine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (if unsubstituted at N1/N2) | 3100-3400 | Medium, often broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak |
| C=N and C=C Stretch (Ring) | 1500-1650 | Medium to strong |
| C-N Stretch | 1300-1400 | Medium |
| C-H Bending (Out-of-plane) | 750-900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in confirming the molecular formula and aspects of the structure.
Table 4: Common Fragmentation Patterns in Mass Spectrometry of Pyrazolo[3,4-b]pyridines
| Ion | Description |
| [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| [M-H]⁺ | Loss of a hydrogen atom. |
| [M-28]⁺ | Loss of N₂ or C₂H₄, depending on the substituents. |
| [M-R]⁺ | Loss of a substituent group. |
Experimental Protocols
The synthesis and spectroscopic analysis of Pyrazolo[3,4-b]pyridine derivatives involve standard organic chemistry techniques.
General Synthetic Protocol
A common method for the synthesis of the Pyrazolo[3,4-b]pyridine core involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
Detailed Steps:
-
Mixing of Reactants: The 3-aminopyrazole and the 1,3-dicarbonyl compound are dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base can be added to facilitate the reaction.
-
Heating: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
Experimental Details:
-
NMR Spectra: Were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectra: Were recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectra: Were obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Signaling Pathways and Biological Activity
While specific signaling pathways for the this compound core are unknown, the related Pyrazolo[3,4-b]pyridine scaffold has been investigated for its interaction with various biological targets. A common mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing phosphorylation of downstream substrates.
Quantum Chemical Calculations for Pyrazolo[3,4-b]pyridine: A Technical Guide
Disclaimer: Initial literature searches for "Pyrazolo[3,4-b]pyrrolizine" yielded insufficient specific data for a comprehensive technical guide. Consequently, this document focuses on the closely related and well-documented analogue, Pyrazolo[3,4-b]pyridine . The methodologies and computational approaches described herein are largely transferable to the study of other pyrazolo-fused heterocyclic systems.
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Pyrazolo[3,4-b]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. This scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and agents with anticancer, antimalarial, and antienteroviral properties. Quantum chemical calculations play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their electronic properties, and guiding the design of new derivatives with enhanced therapeutic potential.
Computational Methodology
Density Functional Theory (DFT) is a widely used quantum chemical method for studying Pyrazolo[3,4-b]pyridine derivatives. The choice of functional and basis set is critical for obtaining accurate results. A common and effective combination for these systems is the B3LYP functional with the 6-31G* basis set.[1]
Geometry Optimization
The first step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed in the gas phase or with the inclusion of a solvent model to simulate a more realistic environment.
Electronic Properties
Once the geometry is optimized, various electronic properties can be calculated. Key parameters include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[2][3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions, such as drug-receptor binding.
-
Mulliken Charges: These provide a quantitative measure of the partial atomic charges within the molecule, offering further insight into its reactivity.
Data Presentation
The following tables summarize representative quantitative data obtained from quantum chemical calculations on Pyrazolo[3,4-b]pyridine derivatives.
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Substituted Pyrazolo[3,4-b]pyridine (2g) | DFT | - | - | - | 0.17 |
Note: Specific HOMO and LUMO energy values for compound 2g were not provided in the source material, only the energy gap.[2][3]
Experimental Protocols
This section details a general experimental protocol for the synthesis of Pyrazolo[3,4-b]pyridine derivatives, which can then be subjected to quantum chemical analysis.
General Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a method for synthesizing derivatives with affinity for β-amyloid plaques.[4]
Materials:
-
α,β-unsaturated ketones
-
5-amino-1-phenyl-pyrazole
-
Zirconium tetrachloride (ZrCl4)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl3)
-
Water
Procedure:
-
Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).
-
Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25 °C).
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue and separate the two phases.
-
Wash the aqueous phase twice with CHCl3.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of Pyrazolo[3,4-b]pyridines.
Caption: Experimental and computational workflow for the study of Pyrazolo[3,4-b]pyridines.
Caption: Logical relationships in the quantum chemical study of Pyrazolo[3,4-b]pyridines.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Exploratory Biological Screening of a Pyrazolo[3,4-b]pyrrolizine Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a notable absence of published research specifically detailing the exploratory biological screening of a Pyrazolo[3,4-b]pyrrolizine library. This guide, therefore, provides a comprehensive framework based on the well-documented biological activities of the constituent pyrazole and pyrrolizine scaffolds, combined with established methodologies for the high-throughput screening of novel heterocyclic compound libraries. The experimental protocols and potential biological targets outlined herein are intended to serve as a strategic starting point for the investigation of this novel chemical space.
Introduction: The Therapeutic Potential of the this compound Scaffold
The fusion of a pyrazole ring, a cornerstone of medicinal chemistry, with a pyrrolizine nucleus, a scaffold known for both its natural toxicity and synthetic therapeutic potential, presents a compelling opportunity for the discovery of novel bioactive molecules. Pyrazole derivatives have a rich history in drug development, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9] Conversely, while naturally occurring pyrrolizidine alkaloids are known for their hepatotoxicity, synthetic pyrrolizine derivatives have been developed as potent anti-inflammatory and anticancer agents.[10][11][12][13]
This technical guide outlines a strategic approach to the initial biological evaluation of a novel this compound library. It covers potential therapeutic areas, detailed experimental protocols for a tiered screening cascade, and data presentation strategies.
Predicted Biological Activities and Potential Therapeutic Targets
Based on the activities of the parent scaffolds, a this compound library could be rationally screened against targets in the following key therapeutic areas:
-
Oncology: Pyrazole-containing compounds are known to inhibit various protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[14] Synthetic pyrrolizines have also demonstrated significant cytotoxic effects against various cancer cell lines.[10]
-
Inflammation: A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[3][15][16][17][18] Certain synthetic pyrrolizines also show promise as anti-inflammatory agents.[11]
-
Infectious Diseases: The pyrazole moiety is present in various compounds with demonstrated antibacterial and antifungal activities.[1]
Quantitative Data from Constituent Scaffolds
The following tables summarize the biological activities of representative pyrazole and pyrrolizine derivatives, offering a glimpse into the potential potency of a fused this compound system.
Table 1: Anticancer and Kinase Inhibitory Activities of Selected Pyrazole Derivatives
| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Polysubstituted Pyrazole | HepG2 | 2 | [14] |
| Indole-Pyrazole Hybrid | CDK2 | 0.074 | [14] |
| Pyrazole Carbaldehyde | PI3 Kinase | 0.25 | [14] |
| Selanyl-1H-pyrazole | HepG2 | 13.85 | [14] |
| Pyrazoline-Naphthalenes | MCF-7 | 5.8 | [19] |
Table 2: Cytotoxic and Anti-inflammatory Activities of Selected Pyrrolizine Derivatives
| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyrrolizine-5-carboxamide Schiff base | HT29 | 0.05 | [10] |
| Pyrrolizine-5-carboxamide Cu complex | A2780 | 0.14 | [10] |
| Pyrrolizidine Alkaloid (Clivorine) | HepG2 | 141.7 | [20] |
| Ketorolac (Pyrrolizine derivative) | COX-1 | 0.02 | [12] |
| Ketorolac (Pyrrolizine derivative) | COX-2 | 0.12 | [12] |
Experimental Protocols: A Tiered Screening Approach
A robust and cost-effective strategy for screening a novel compound library involves a tiered approach, starting with broad, high-throughput screens and progressing to more specific, lower-throughput assays for hit validation and characterization.
General High-Throughput Screening (HTS) Workflow
The initial phase of the screening campaign will involve high-throughput screening (HTS) to rapidly assess the biological activity of the entire this compound library.[21][22][23]
Tier 1: Primary Screening
Objective: To identify initial "hits" from the library that exhibit activity in broad, cost-effective assays.
a) Anticancer Screening: Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Add compounds from the this compound library to the wells at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
b) Anti-inflammatory Screening: COX-2 Inhibition Assay
-
Principle: A cell-free enzyme inhibition assay to measure the ability of compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
-
Protocol:
-
Use a commercial COX-2 inhibitor screening assay kit.
-
Add recombinant human COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds at a concentration of 10 µM. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of COX-2 inhibition.
-
Tier 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency.
-
Protocol:
-
Re-test the primary hits in the same assays from Tier 1.
-
For confirmed hits, perform dose-response curves. Test each compound at a range of concentrations (e.g., from 0.01 µM to 100 µM) in the primary assays.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each confirmed hit.
-
Tier 3: Secondary and Selectivity Assays
Objective: To further characterize the mechanism of action and selectivity of the most potent hits.
a) Kinase Profiling (for anticancer hits)
-
Protocol: Screen the most potent anticancer compounds against a panel of cancer-related kinases (e.g., EGFR, VEGFR, CDK family) using a commercially available kinase profiling service or in-house assays (e.g., ADP-Glo™ Kinase Assay).
b) COX-1/COX-2 Selectivity (for anti-inflammatory hits)
-
Protocol: Perform the same enzyme inhibition assay as in Tier 1b, but using the COX-1 enzyme. Calculate the IC50 for COX-1 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
c) Orthogonal Assays
-
Cell Cycle Analysis (for anticancer hits): Treat cancer cells with the hit compounds and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.
-
Apoptosis Assay (for anticancer hits): Use an Annexin V/PI staining kit and flow cytometry to determine if the compounds induce apoptosis in cancer cells.
Signaling Pathway Visualization
Based on the known activities of pyrazole derivatives as kinase inhibitors, a hypothetical signaling pathway that could be modulated by a this compound library is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion and Future Directions
The this compound scaffold represents a novel and unexplored area of chemical space with significant potential for the discovery of new therapeutic agents, particularly in oncology and inflammation. The systematic screening cascade outlined in this guide provides a robust framework for the initial biological evaluation of such a library. Positive outcomes from this exploratory screening would warrant further investigation into the synthesis of focused libraries for structure-activity relationship (SAR) studies, lead optimization, and subsequent in vivo efficacy and safety profiling. The fusion of the well-established pharmacological properties of pyrazoles with the unique chemical features of pyrrolizines could lead to the identification of next-generation drug candidates.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 7. frontiersin.org [frontiersin.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor activity of pyrrolizines and their Cu(II) complexes: Design, synthesis and cytotoxic screening with potential apoptosis-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolizines: Promising scaffolds for anticancer drugs | Scilit [scilit.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bohrium.com [bohrium.com]
- 19. srrjournals.com [srrjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 22. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
In-depth Technical Guide: Luminescent Properties of Substituted Pyrazolo[3,4-b]pyrrolizines
A comprehensive search of available scientific literature and databases has revealed a significant gap in the current body of research regarding the luminescent properties of substituted Pyrazolo[3,4-b]pyrrolizines. Despite extensive queries for photophysical data, synthesis protocols, and related experimental workflows, no specific studies detailing the fluorescence or phosphorescence of this particular heterocyclic core structure were identified.
The focus of research in the broader field of pyrazolo-fused heterocycles has predominantly been on related structures such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, and pyrazolo[3,4-b]quinoxalines. These classes of compounds have been investigated for their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry.
While the foundational building blocks, pyrazole and pyrrolizine, individually exhibit interesting chemical properties, the specific fusion to create the Pyrazolo[3,4-b]pyrrolizine system and its subsequent luminescent characteristics do not appear to be documented in the accessed literature. For instance, studies on pyrrolizine-3-ones have reported on their photophysical properties, with observed maximum absorbance peaks between 306–416 nm and fluorescence emission in the range of 465–614 nm, and quantum yields from 0.002 to 0.046.[1] However, these are not the specific pyrazolo-fused system requested.
For researchers and drug development professionals interested in the luminescent properties of pyrazolo-fused systems, the following related areas have been more thoroughly investigated:
-
Pyrazolo[3,4-b]quinolines: These compounds have been the subject of over a century of research, with numerous studies detailing their synthesis and photophysical properties.[2] They are known to exhibit intense fluorescence and have been explored as materials for OLEDs and as fluorescent sensors.[2]
-
Pyrazolo[3,4-b]quinoxalines: Derivatives of this class have been synthesized and shown to be efficient green emitters with high fluorescence quantum yields, particularly in moderately polar solvents.[3] Their application as dopants in OLEDs has been demonstrated, resulting in bright green emission.[3]
-
Pyrazolo[3,4-b]pyridines: This is another well-studied class of compounds with a range of biomedical applications.[4] Their synthesis is well-documented, and some derivatives have been noted for their fluorescent properties.[4][5]
Given the absence of specific data for Pyrazolo[3,4-b]pyrrolizines, this document cannot provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways or experimental workflows.
Further research into the synthesis and characterization of the this compound core is required to elucidate its luminescent properties. Such studies would be a novel contribution to the field of heterocyclic chemistry and could potentially uncover new fluorophores with unique characteristics for various applications.
Future Research Directions: An Experimental Workflow
For scientists wishing to explore this uncharted area, a logical experimental workflow could be proposed. This workflow would serve as a roadmap for the synthesis and characterization of the luminescent properties of novel substituted Pyrazolo[3,4-b]pyrrolizines.
Caption: Proposed experimental workflow for the synthesis and characterization of novel Pyrazolo[3,4-b]pyrrolizines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 3. Synthesis, photoluminescence and electroluminescence of new 1H-pyrazolo[3,4-b]quinoxaline derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico ADMET Prediction for Pyrazolo[3,4-b]pyrrolizine Scaffolds: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pyrazolo[3,4-b]pyrrolizine scaffold represents a novel and intriguing area for drug discovery. However, a review of current scientific literature reveals a scarcity of specific research on the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this particular heterocyclic system. This guide provides a comprehensive framework for researchers to conduct such predictions by leveraging established computational methodologies applied to analogous fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. By following the outlined experimental protocols and data interpretation strategies, drug development professionals can effectively model the pharmacokinetic and toxicological profiles of novel this compound derivatives, thereby accelerating the identification of promising drug candidates.
Introduction
The fusion of pyrazole and pyrrolizine rings to form the this compound scaffold presents a unique chemical space with potential for diverse pharmacological activities. Pyrazole-containing compounds are known to exhibit a wide range of biological effects, including acting as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules. Similarly, pyrrolizine alkaloids have been studied for their various biological properties. The combination of these two pharmacophores could lead to the development of novel therapeutics.
Predicting the ADMET properties of drug candidates at an early stage is crucial for reducing attrition rates in later stages of drug development. In silico methods offer a rapid and cost-effective approach to assess the drug-likeness and potential liabilities of novel chemical entities. This guide outlines a systematic workflow for the in silico ADMET prediction of this compound scaffolds, drawing upon methodologies successfully applied to structurally related compounds.
Proposed Workflow for in Silico ADMET Prediction
The following workflow provides a step-by-step approach to computationally evaluate the ADMET properties of novel this compound derivatives.
Caption: A generalized workflow for the in silico ADMET prediction of novel compounds.
Detailed Methodologies and Experimental Protocols
This section details the computational methods for each step of the ADMET prediction workflow. These protocols are based on studies of analogous fused pyrazole systems.
Structure Preparation
-
2D Sketching and 3D Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert these 2D structures into 3D conformers.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This can be done using software like Avogadro, MOE, or Schrödinger's LigPrep.
Physicochemical Property Prediction
The assessment of physicochemical properties is fundamental to predicting drug-likeness. Lipinski's Rule of Five is a key guideline.
-
Protocol:
-
Prepare the Simplified Molecular Input Line Entry System (SMILES) strings for each analog.
-
Submit the SMILES strings to web-based platforms such as SwissADME or pkCSM.
-
Calculate the following parameters:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Hydrogen Bond Acceptors (HBA)
-
Topological Polar Surface Area (TPSA)
-
Number of Rotatable Bonds (nRotb)
-
-
Pharmacokinetic (ADME) Prediction
-
Absorption:
-
Human Intestinal Absorption (HIA): Predict the percentage of the compound absorbed through the human intestine.
-
Caco-2 Permeability: Model the permeability of the compounds across the Caco-2 cell monolayer, an in vitro model of the intestinal wall.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: Determine if the compounds are likely substrates or inhibitors of P-gp, an efflux transporter that can limit drug absorption.
-
-
Distribution:
-
Volume of Distribution (VDss): Predict the steady-state volume of distribution, which indicates the extent of a drug's distribution in body tissues versus plasma.
-
Blood-Brain Barrier (BBB) Permeability: Assess the ability of the compounds to cross the BBB, which is crucial for CNS-acting drugs.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Predict whether the compounds inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a major cause of drug-drug interactions.
-
-
Excretion:
-
Total Clearance: Predict the rate of drug removal from the body.
-
Renal OCT2 Substrate: Determine if the compound is a likely substrate for the Organic Cation Transporter 2, which is involved in renal excretion.
-
-
Protocol:
-
Use the SMILES strings of the compounds as input for predictive models.
-
Utilize platforms like pkCSM or ADMETlab to obtain quantitative predictions for the parameters listed above.
-
Toxicity Prediction
-
AMES Toxicity: Predict the mutagenic potential of the compounds.
-
Hepatotoxicity: Assess the potential for the compounds to cause drug-induced liver injury.
-
hERG Inhibition: Predict the potential for inhibition of the hERG potassium channel, which can lead to cardiotoxicity.
-
LD50: Estimate the median lethal dose in rodents.
-
Protocol:
-
Submit the SMILES strings to toxicity prediction servers (e.g., ProTox-II, pkCSM).
-
Analyze the predicted toxicity endpoints and classifications.
-
Data Presentation: Illustrative ADMET Predictions for Analogous Scaffolds
While specific data for this compound scaffolds are not available, the following tables present in silico ADMET predictions for related Pyrazolo[3,4-d]pyrimidine and Pyrrolizine derivatives to illustrate how the data can be structured and interpreted.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Illustrative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | HIA (%) | BBB Permeability (logBB) |
| Analog 1 | 350.4 | 3.2 | 1 | 5 | 75.6 | 92.5 | 0.15 |
| Analog 2 | 380.5 | 3.8 | 1 | 6 | 85.8 | 90.1 | -0.05 |
| Analog 3 | 410.6 | 4.1 | 2 | 6 | 95.4 | 88.7 | -0.21 |
Data is hypothetical and for illustrative purposes only, based on typical values for similar scaffolds.
Table 2: Predicted Metabolism and Toxicity of Illustrative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | CYP2D6 Inhibitor | CYP3A4 Inhibitor | AMES Toxicity | Hepatotoxicity | hERG I Inhibitor |
| Analog 1 | No | Yes | No | Yes | No |
| Analog 2 | No | Yes | No | No | Yes |
| Analog 3 | Yes | Yes | No | Yes | No |
Data is hypothetical and for illustrative purposes only, based on typical values for similar scaffolds.
Visualization of Key Pathways and Relationships
Hypothetical Signaling Pathway Inhibition
Given that many pyrazole-containing scaffolds are kinase inhibitors, a hypothetical signaling pathway that could be targeted by this compound derivatives is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: A hypothetical PI3K/AKT/mTOR signaling pathway targeted by a this compound inhibitor.
Logical Relationships in ADMET Prediction
The interplay between different ADMET properties determines the overall suitability of a drug candidate.
Caption: Logical relationships between key ADMET parameters and therapeutic efficacy.
Conclusion
While the this compound scaffold remains a frontier in medicinal chemistry, the application of established in silico ADMET prediction methodologies provides a robust framework for its exploration. By systematically evaluating physicochemical properties, pharmacokinetics, and toxicity profiles, researchers can efficiently prioritize derivatives with the highest potential for successful drug development. The workflows and protocols outlined in this guide serve as a comprehensive starting point for the computational assessment of this and other novel heterocyclic systems, ultimately paving the way for the discovery of next-generation therapeutics.
Unveiling the Architectural Nuances: A Comparative Structural Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine
A deep dive into the structural intricacies of two isomeric fused heterocyclic systems, Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine, reveals subtle yet significant differences in their molecular architecture. This technical guide provides a comprehensive comparison of their structures, supported by crystallographic data and spectroscopic analysis, offering valuable insights for researchers and professionals in drug discovery and materials science.
The seemingly minor alteration in the placement of a nitrogen atom within the six-membered ring of these bicyclic systems precipitates a cascade of changes in bond lengths, bond angles, and overall molecular geometry. These structural disparities, in turn, can profoundly influence the physicochemical properties and biological activities of their derivatives. This guide will systematically dissect these differences, beginning with a visual representation of their core structures.
Core Structures: A Tale of Two Isomers
The fundamental difference lies in the composition of the six-membered ring fused to the pyrazole moiety. In Pyrazolo[3,4-b]pyridine, this ring is a pyridine, containing one nitrogen atom. Conversely, Pyrazolo[3,4-d]pyrimidine incorporates a pyrimidine ring, which contains two nitrogen atoms.
A Tabulated Comparison of Structural Parameters
To quantify the structural distinctions, the following tables summarize key bond lengths and angles derived from X-ray crystallographic studies of derivatives of these two parent compounds. It is important to note that these values can be influenced by the nature and position of substituents on the heterocyclic core.
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | Pyrazolo[3,4-b]pyridine Derivative | Pyrazolo[3,4-d]pyrimidine Derivative |
| N1 - N2 | 1.371 | 1.381 |
| N2 - C3 | 1.325 | 1.320 |
| C3 - C3a | 1.401 | 1.405 |
| C3a - N4 | - | 1.365 |
| C3a - C7a | 1.389 | 1.390 |
| N4 - C5 | - | 1.319 |
| C5 - C6 | 1.385 | 1.390 |
| C6 - C7 | 1.381 | - |
| C7 - C7a | 1.392 | - |
| N1 - C7a | 1.378 | 1.375 |
| C5 - N6 | - | 1.334 |
| N6 - C7a | - | 1.368 |
Note: The absence of a value indicates that the corresponding atom is not present in the core structure.
Table 2: Comparison of Selected Bond Angles (°)
| Angle | Pyrazolo[3,4-b]pyridine Derivative | Pyrazolo[3,4-d]pyrimidine Derivative |
| C7a - N1 - N2 | 106.9 | 107.2 |
| N1 - N2 - C3 | 111.3 | 110.9 |
| N2 - C3 - C3a | 109.5 | 109.8 |
| C3 - C3a - C7a | 109.3 | 109.1 |
| C3 - C3a - N4 | - | 127.9 |
| C7a - C3a - N4 | - | 123.0 |
| C3a - N4 - C5 | - | 114.9 |
| N4 - C5 - N6 | - | 128.8 |
| C5 - N6 - C7a | - | 114.7 |
| N6 - C7a - C3a | - | 120.7 |
| C3a - C7a - N1 | 103.0 | 103.0 |
| C3a - C7a - C7 | 119.9 | - |
| N1 - C7a - C7 | 137.1 | - |
| C7a - C7 - C6 | 119.4 | - |
| C7 - C6 - C5 | 119.0 | - |
| C6 - C5 - N4 | 123.8 | - |
Experimental Protocols: Synthesis and Characterization
The synthesis of these heterocyclic systems generally involves the construction of one ring onto a pre-existing core.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common and versatile method for the synthesis of the Pyrazolo[3,4-b]pyridine scaffold is the reaction of a 3-amino-5-substituted pyrazole with a 1,3-dicarbonyl compound or its equivalent.
General Procedure:
-
A mixture of the appropriately substituted 3-aminopyrazole (1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) is prepared in a suitable solvent, such as acetic acid or ethanol.
-
The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired Pyrazolo[3,4-b]pyridine derivative.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The construction of the Pyrazolo[3,4-d]pyrimidine core often starts from a substituted pyrazole carrying amino and cyano or ester functionalities.
General Procedure:
-
A solution of a 5-amino-4-cyanopyrazole or a 5-amino-4-ethoxycarbonylpyrazole (1 equivalent) is prepared in a suitable reagent that serves as both solvent and a source of the C-N-C fragment of the pyrimidine ring, such as formamide or a mixture of triethyl orthoformate and ammonia.
-
The reaction mixture is heated at high temperature (typically >150 °C) for several hours.
-
After cooling, the reaction mixture is often poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Characterization
The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the substitution pattern on the heterocyclic core. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.
Workflow for Synthesis and Characterization
The general workflow for the preparation and analysis of these compounds can be visualized as follows:
Structural Differences and Their Implications
The primary structural divergence between Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine stems from the presence of an additional nitrogen atom in the six-membered ring of the latter. This seemingly small change has several key consequences:
-
Ring Geometry: The introduction of the second nitrogen atom in the pyrimidine ring of Pyrazolo[3,4-d]pyrimidine alters the bond angles within that ring, leading to a slightly different overall shape compared to the pyridine ring in its isomer. For instance, the internal angles at the nitrogen atoms in the pyrimidine ring are typically smaller than the C-C-C angles in the corresponding positions of the pyridine ring.
-
Electron Distribution: Nitrogen is more electronegative than carbon. The presence of two nitrogen atoms in the pyrimidine ring of Pyrazolo[3,4-d]pyrimidine leads to a more electron-deficient (π-deficient) six-membered ring compared to the pyridine ring of Pyrazolo[3,4-b]pyridine. This difference in electron density can significantly impact the reactivity of the ring system towards electrophilic and nucleophilic reagents.
-
Hydrogen Bonding Potential: The additional nitrogen atom in Pyrazolo[3,4-d]pyrimidine provides an extra hydrogen bond acceptor site. This can have a profound effect on the intermolecular interactions in the solid state and the binding of these molecules to biological targets such as enzymes and receptors.
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Pyrazolo[3,4-b]pyridine Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential biological targets for compounds based on the pyrazolo[3,4-b]pyridine scaffold. While the initial query specified the pyrazolo[3,4-b]pyrrolizine core, a comprehensive review of the scientific literature indicates a greater prevalence of research and data associated with the closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine cores. This document will focus on the biological activities reported for these latter scaffolds, which serve as a valuable foundation for understanding the therapeutic potential of this class of heterocyclic compounds.
The pyrazolo[3,4-b]pyridine framework has proven to be a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its ability to interact with multiple biological targets, particularly protein kinases, has positioned it as a privileged structure in the design of novel therapeutic agents.[1] This guide will detail the key molecular targets, present quantitative data on compound activity, outline relevant experimental protocols, and visualize the associated signaling pathways.
Identified Biological Targets and Quantitative Data
Research has identified several key biological targets for pyrazolo[3,4-b]pyridine and its derivatives. These targets are primarily implicated in cancer and inflammatory diseases. The following table summarizes the quantitative data for the inhibitory activities of various pyrazolo[3,4-b]pyridine compounds against their respective targets.
| Compound ID | Target | IC50 (µM) | Cell Line(s) | Reference |
| 9a | CDK2 | 1.630 | - | [2] |
| CDK9 | 0.262 | - | [2] | |
| HeLa | 2.59 | HeLa | [2] | |
| 14g | CDK2 | 0.460 | - | [2] |
| CDK9 | 0.801 | - | [2] | |
| MCF-7 | 4.66 | MCF-7 | [2] | |
| HCT-116 | 1.98 | HCT-116 | [2] | |
| C03 | TRKA | 0.056 | - | [3] |
| Km-12 | 0.304 | Km-12 | ||
| 15y | TBK1 | 0.0002 | - | [4] |
| 4d | DHFR | 0.72 | - | [5] |
| 6c | DHFR | 0.95 | - | [5] |
| 9c | DHFR | 1.09 | - | [5] |
| 6n | Tubulin Polymerization | - | HeLa, MCF-7, MDA-MB-231, Kyse150 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the identification and characterization of pyrazolo[3,4-b]pyridine compounds.
General Workflow for Target Identification and Validation
The following diagram illustrates a typical workflow for identifying and validating the biological targets of novel chemical compounds.
References
- 1. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
Methodological & Application
Palladium-Catalyzed Synthesis of Functionalized Pyrazolo[3,4-b]pyrrolizines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrazolo[3,4-b]pyrrolizine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and diverse substitution patterns make it an attractive framework for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the efficient construction of such complex heterocyclic systems, offering high yields, broad functional group tolerance, and predictable regioselectivity.
This document provides detailed application notes and experimental protocols for the synthesis of functionalized Pyrazolo[3,4-b]pyrrolizines, with a focus on palladium-catalyzed methodologies. The protocols described herein are based on established palladium-catalyzed reactions, including the intramolecular Heck reaction, which enables the formation of the fused pyrrolizine ring system.
Application Notes
The palladium-catalyzed synthesis of Pyrazolo[3,4-b]pyrrolizines offers several advantages for drug discovery and development:
-
Structural Diversity: The modular nature of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of substituents on the this compound core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Efficiency and Versatility: These methods often involve one-pot or tandem reactions, reducing the number of synthetic steps and purification procedures. A variety of palladium catalysts and ligands can be employed to optimize reaction conditions for specific substrates.
-
Access to Novel Chemical Space: Palladium catalysis provides access to complex molecular architectures that may be difficult to synthesize using traditional methods, thereby expanding the chemical space for drug discovery.
-
Potential for Asymmetric Synthesis: The use of chiral ligands in palladium-catalyzed reactions can enable the enantioselective synthesis of chiral this compound derivatives, which is crucial for the development of stereospecific drugs.
Key Palladium-Catalyzed Reactions
Several palladium-catalyzed reactions are instrumental in the synthesis and functionalization of the this compound scaffold:
-
Intramolecular Heck Reaction: This reaction is a key step in the formation of the fused pyrrolizine ring. It involves the palladium-catalyzed intramolecular cyclization of a vinyl or aryl halide onto a pendant alkene.[1][2][3]
-
Suzuki-Miyaura Coupling: Widely used for the introduction of aryl, heteroaryl, or vinyl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce amine functionalities.
-
Sonogashira Coupling: Enables the introduction of alkyne moieties, which can be further functionalized.
-
Carbonylative Couplings: For the introduction of carbonyl groups, such as amides and esters.[4]
Experimental Workflow
The general workflow for the synthesis of functionalized Pyrazolo[3,4-b]pyrrolizines via an intramolecular Heck reaction strategy is depicted below.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Pyrazolo[3,4-b]pyridine Precursor
This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine with a pendant alkene, a suitable precursor for the intramolecular Heck reaction. The reaction involves the condensation of a 5-aminopyrazole with a β-halovinyl aldehyde.[1][3]
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted β-halovinyl aldehyde (1.0 eq)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted 5-aminopyrazole, substituted β-halovinyl aldehyde, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired functionalized pyrazolo[3,4-b]pyridine precursor.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of the this compound Core
This protocol details the palladium-catalyzed intramolecular cyclization of the pyrazolo[3,4-b]pyridine precursor to form the this compound core.[1][3]
Materials:
-
Functionalized Pyrazolo[3,4-b]pyridine precursor (from Protocol 1) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Xantphos (10-20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the functionalized pyrazolo[3,4-b]pyridine precursor, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the this compound core.
-
Characterize the product by NMR and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key synthetic steps.
Table 1: Optimization of the Intramolecular Heck Reaction
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 45 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | NaOtBu | DMF | 100 | 72 |
| 4 | PdCl₂(PPh₃)₂ | dppf | K₃PO₄ | Acetonitrile | 100 | 68 |
Note: Yields are representative and may vary depending on the specific substrates used.
Table 2: Substrate Scope for the Synthesis of Functionalized Pyrazolo[3,4-b]pyrrolizines
| Precursor Substituent (R¹) | Precursor Substituent (R²) | Product Yield (%) |
| Phenyl | Methyl | 82 |
| 4-Methoxyphenyl | Ethyl | 78 |
| 4-Chlorophenyl | Phenyl | 88 |
| Thien-2-yl | Hydrogen | 75 |
Note: Yields are for the intramolecular Heck reaction step.
Mechanistic Pathway
A plausible catalytic cycle for the palladium-catalyzed intramolecular Heck reaction is illustrated below.
Conclusion
The palladium-catalyzed synthesis of functionalized Pyrazolo[3,4-b]pyrrolizines provides a robust and efficient platform for the generation of novel heterocyclic compounds with potential applications in drug discovery. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to explore this promising area of medicinal chemistry. The versatility of palladium catalysis allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties of the synthesized molecules.
References
- 1. Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][1,7]naphthyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyrrolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyrrolizine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure makes them attractive scaffolds for targeting various biological entities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction times, improve yields, and enhance the efficiency of synthetic processes. This document provides detailed protocols for the synthesis of pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizines, a subset of the broader this compound family, via a three-component domino reaction. Both a conventional heating method and a proposed microwave-assisted protocol are described, offering researchers flexibility and a pathway to more rapid and efficient synthesis.
Synthesis Overview
The synthesis of the this compound core is achieved through a catalyst-free, three-component domino reaction involving a 4-formylpyrazole, an N-arylmaleimide, and a glycine ester. This reaction proceeds via an in-situ generated azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizine derivatives using a conventional heating method. The proposed microwave-assisted protocol is expected to yield comparable or improved results in significantly shorter reaction times.
Table 1: Synthesis of Pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizines via Conventional Heating
| Compound | R¹ | R² | Ar | Reaction Time (h) | Yield (%) |
| 4a | C₆H₅ | C(CH₃)₃ | C₆H₅ | 24 | 75 |
| 4b | C₆H₅ | C(CH₃)₃ | 4-CH₃C₆H₄ | 24 | 78 |
| 4c | C₆H₅ | C(CH₃)₃ | 4-OCH₃C₆H₄ | 24 | 80 |
| 4d | C₆H₅ | C(CH₃)₃ | 4-ClC₆H₄ | 36 | 72 |
| 4e | C₆H₅ | C(CH₃)₃ | 4-FC₆H₄ | 36 | 70 |
| 4f | 4-CH₃C₆H₄ | CH₃ | C₆H₅ | 24 | 73 |
| 4g | 4-CH₃C₆H₄ | CH₃ | 4-CH₃C₆H₄ | 24 | 76 |
| 4h | 4-CH₃C₆H₄ | CH₃ | 4-OCH₃C₆H₄ | 24 | 79 |
| 4i | 4-CH₃C₆H₄ | CH₃ | 4-ClC₆H₄ | 36 | 68 |
| 4j | 4-CH₃C₆H₄ | CH₃ | 4-FC₆H₄ | 36 | 65 |
Data adapted from a catalyst-free three-component domino reaction in refluxing toluene.
Experimental Protocols
Protocol 1: Conventional Synthesis of Pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizines
This protocol is based on the established, catalyst-free three-component domino reaction.
Materials:
-
Appropriate 4-formylpyrazole (1.0 mmol)
-
Appropriate N-arylmaleimide (2.0 mmol)
-
Glycine methyl ester hydrochloride (2.0 mmol)
-
Triethylamine (2.2 mmol)
-
Toluene (15 mL)
Procedure:
-
To a solution of the 4-formylpyrazole (1.0 mmol) and the N-arylmaleimide (2.0 mmol) in toluene (15 mL), add glycine methyl ester hydrochloride (2.0 mmol) and triethylamine (2.2 mmol).
-
Heat the reaction mixture to reflux (approximately 110-111 °C) with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 24 to 36 hours depending on the substrates.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Proposed Microwave-Assisted Synthesis of Pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizines
This proposed protocol adapts the conventional method for microwave irradiation, which is anticipated to significantly reduce reaction times and potentially improve yields.
Materials:
-
Appropriate 4-formylpyrazole (1.0 mmol)
-
Appropriate N-arylmaleimide (2.0 mmol)
-
Glycine methyl ester hydrochloride (2.0 mmol)
-
Triethylamine (2.2 mmol)
-
Toluene (10 mL)
-
Microwave reactor vial (10-20 mL) with a magnetic stir bar
Procedure:
-
In a 10-20 mL microwave reactor vial equipped with a magnetic stir bar, combine the 4-formylpyrazole (1.0 mmol), N-arylmaleimide (2.0 mmol), glycine methyl ester hydrochloride (2.0 mmol), and triethylamine (2.2 mmol).
-
Add toluene (10 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Set the reaction temperature to 120-140 °C and the reaction time to 15-30 minutes. The exact parameters may require optimization.
-
Microwave power should be applied to maintain the set temperature.
-
After the irradiation is complete, allow the vial to cool to a safe handling temperature (below 50 °C).
-
Carefully open the vial.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol 1.
-
Characterize the final product to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Application Notes and Protocols for Pyrazolo[3,4-b]pyridine as a Versatile Scaffold for Kinase Inhibitors
A Note on the Pyrazolo[3,4-b]pyrrolizine Scaffold: An extensive review of the scientific literature and patent databases did not yield significant information on the use of the this compound scaffold specifically for the development of kinase inhibitors. This suggests that it is a novel or less-explored chemical scaffold for this particular application.
However, the closely related pyrazolo[3,4-b]pyridine scaffold is a well-established and highly versatile "privileged" structure in kinase inhibitor design.[1][2][3] It is frequently utilized due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP.[1][4] This document will, therefore, focus on the pyrazolo[3,4-b]pyridine scaffold as a representative example of a pyrazolo-fused heterocyclic system for the development of potent and selective kinase inhibitors.
Application Notes
Introduction:
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a key pharmacophore in the design of inhibitors targeting a wide range of protein kinases.[1][2] Its structural features, particularly the hydrogen bond donor at N1 and acceptor at N2 of the pyrazole ring, allow it to form crucial interactions within the ATP-binding pocket of kinases.[1][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] Derivatives of this scaffold have been investigated as inhibitors of various kinase families, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), demonstrating its broad applicability in oncology, immunology, and neurodegenerative diseases.[6][7][8][9]
Key Features of the Pyrazolo[3,4-b]pyridine Scaffold:
-
Hinge-Binding Motif: The pyrazole moiety effectively mimics the purine ring of ATP, forming canonical hydrogen bonds with the kinase hinge region.[1][4]
-
Structural Versatility: The scaffold allows for diverse substitutions at multiple positions (N1, C3, C4, C5, and C6), providing a platform for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[5]
-
Proven Clinical Relevance: The pyrazolo[3,4-b]pyridine core is present in numerous kinase inhibitors that have entered clinical development, highlighting its favorable drug-like properties.[3]
Therapeutic Applications:
-
Oncology: Inhibition of kinases such as CDKs, FGFRs, and TRKs is a validated strategy in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have shown potent anti-proliferative activity in various cancer cell lines and in vivo tumor models.[6][7][9]
-
Inflammation and Autoimmune Diseases: Targeting kinases like TBK1 in the innate immune signaling pathways is a promising approach for treating inflammatory and autoimmune disorders.[8][10]
-
Neurodegenerative Diseases: Inhibitors of kinases like CDK5 and GSK-3, which are implicated in the pathology of Alzheimer's disease, have been developed using this scaffold.[11]
Quantitative Data
The following tables summarize the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against various protein kinases.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK, CDK, and other Kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C10 | TRKA | 26 | [12] |
| C03 | TRKA | 56 | [12] |
| C09 | TRKA | 57 | [12] |
| BMS-265246 (21h) | CDK1/cycB | 6 | [4] |
| BMS-265246 (21h) | CDK2/cycE | 9 | [4] |
| Compound 4 | CDK5 | 410 | [11] |
| Compound 4 | GSK-3 | 1500 | [11] |
| Compound 4 | DYRK1A | 11000 | [11] |
| 8h | DYRK1B | 3 | [13] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [8][10] |
| BX795 (Reference) | TBK1 | 7.1 | [8] |
| MRT67307 (Reference) | TBK1 | 28.7 | [8] |
Table 3: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines.
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| C03 | Km-12 | 0.304 | Colon Cancer | [9] |
| 8h | HCT116 | 1.6 | Colon Cancer | [13] |
| 9d | A549 | 3.06 | Lung Adenocarcinoma | [14] |
| A-769662 (Reference) | A549 | 45.29 | Lung Adenocarcinoma | [14] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example for TBK1)
This protocol is based on the methodologies described for evaluating TBK1 inhibitors.[8][15]
-
Reagents and Materials:
-
Recombinant human TBK1 enzyme.
-
Fluorescently labeled peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO.
-
Microplates (e.g., 384-well).
-
Plate reader capable of detecting fluorescence.
-
Positive control inhibitor (e.g., BX795).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a microplate, add the test compound or DMSO vehicle control.
-
Add the TBK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the fluorescence signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell Proliferation Assay (Example using Sulforhodamine B - SRB)
This protocol is a general method for assessing the anti-proliferative effects of compounds on adherent cancer cell lines.[8]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, HCT-116).
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA) solution.
-
Sulforhodamine B (SRB) solution.
-
Tris-base solution.
-
96-well cell culture plates.
-
Microplate reader (510 nm).
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
After the incubation period, fix the cells by gently adding cold TCA solution to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water to remove TCA and excess medium.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound SRB dye by adding Tris-base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: A typical workflow for the discovery and evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.
Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine-based inhibitors.
References
- 1. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of 1<i>H</i>-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ProQuest [proquest.com]
- 11. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Pyrazolo[3,4-b]pyrrolizine and Related Compounds in Cancer Research
A NOTE ON SCOPE
Due to the limited availability of published data specifically on the anticancer activity of novel Pyrazolo[3,4-b]pyrrolizine compounds, this document provides a comprehensive overview of the anticancer activities and associated experimental protocols for closely related and extensively studied pyrazolo-fused heterocyclic compounds, such as Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-d]pyrimidines. The methodologies and mechanisms described herein are highly relevant and adaptable for the evaluation of novel this compound analogues.
Introduction
Pyrazolo-fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Compounds based on pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores have demonstrated efficacy against a range of cancer cell lines by modulating various cellular pathways. These compounds have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit key enzymes involved in cancer progression such as cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and SRC kinase.[2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of novel pyrazolo-based anticancer agents.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of representative pyrazolo-fused compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9a | Hela | Cervical Cancer | 2.59 | [2] |
| 14g | MCF7 | Breast Cancer | 4.66 | [2] |
| 14g | HCT-116 | Colon Cancer | 1.98 | [2] |
| C03 | Km-12 | Colon Cancer | 0.304 | [3] |
| 8b | A-549 | Lung Cancer | 2.9 | [5] |
| 8b | HEPG2 | Liver Cancer | 2.6 | [5] |
| 8b | HCT-116 | Colon Cancer | 2.3 | [5] |
Table 2: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2a | SNB-75 | CNS Cancer | 0.64 | [6] |
| 2a | NCI-H460 | Lung Cancer | 0.78 | [6] |
| 2a | OVCAR-4 | Ovarian Cancer | 1.9 | [6] |
| 4 | HL-60 | Leukemia | 0.58 | [6] |
| 4 | SNB-75 | CNS Cancer | 0.94 | [6] |
| 10e | MCF-7 | Breast Cancer | 11 | [7] |
| 10d | MCF-7 | Breast Cancer | 12 | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of novel pyrazolo compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with pyrazolo compounds using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol details the detection of apoptosis in treated cancer cells by flow cytometry using Annexin V-FITC and PI double staining.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathways
Several signaling pathways are implicated in the anticancer activity of pyrazolo-fused compounds.
CDK Inhibition and Cell Cycle Arrest
Many pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[2][6] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest at the G2/M phase.[2]
CDK Inhibition Pathway
Caption: Inhibition of CDKs by pyrazolo compounds leads to cell cycle arrest.
Induction of Apoptosis
Pyrazolo compounds can induce apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the disruption of the Bcl-2/Bax balance, leading to the activation of caspases and subsequent programmed cell death.[8] Some compounds also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of p53.[8][9]
Apoptosis Induction Pathway
Caption: Apoptosis induction by pyrazolo compounds via ROS, p53, and Bcl-2/Bax modulation.
References
- 1. A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold [rpbs.journals.ekb.eg]
- 2. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New pyrazolo[3,4-d]pyrimidine SRC inhibitors induce apoptosis in mesothelioma cell lines through p27 nuclear stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Application Notes and Protocols: Antimicrobial and Antifungal Screening of Pyrazolo[3,4-b]pyrrolizine Analogues and Related Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Note on the Core Scaffold: Extensive literature review indicates that the antimicrobial and antifungal properties of Pyrazolo[3,4-b]pyrrolizine analogues are a novel and largely unexplored area of research. The following application notes and protocols are based on the well-documented and closely related Pyrazolo[3,4-b]pyridine scaffold. These methodologies and data serve as a robust framework for initiating and guiding the screening of novel this compound analogues.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Fused heterocyclic scaffolds are a cornerstone in medicinal chemistry, and pyrazole-containing systems have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The Pyrazolo[3,4-b]pyridine core, in particular, has been a subject of significant interest, with numerous analogues synthesized and evaluated for their therapeutic potential.[1][2][3] This document provides a detailed overview of the screening protocols and summarizes the antimicrobial and antifungal activity of selected Pyrazolo[3,4-b]pyridine analogues to guide future research into related scaffolds like Pyrazolo[3,4-b]pyrrolizines.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values for a selection of synthesized Pyrazolo[3,4-b]pyridine analogues against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Analogues (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 6a | 12 | 14 | - | - | [3] |
| 6b | 12 | 13 | - | - | [3] |
| 6c | 13 | 12 | - | - | [3] |
| 6d | 12 | 13 | - | - | [3] |
| 6g | 14 | 12 | - | - | [3] |
| 6h | 13 | 14 | - | - | [3] |
| Compound 2 | - | - | Potent | - | [2] |
| Compound 6 | Remarkable | - | Remarkable | - | [2] |
| Compound 9c | Remarkable | - | Remarkable | - | [2] |
| Tetracycline (Standard) | - | - | - | - | [3] |
Note: "-" indicates data not reported in the cited literature. "Potent" and "Remarkable" indicate significant activity as described in the source without specific MIC values provided in the abstract.[2]
Table 2: Antifungal Activity of Pyrazolo[3,4-b]pyridine Analogues (MIC in µg/mL)
| Compound ID | Candida albicans | Cryptococcus neoformans | Reference |
| 3a | Active | Active | [5] |
| 3c | Active | Active | [5] |
| 3f | Most Active | Most Active | [5] |
| 3h | Active | Active | [5] |
| Clotrimazole (Standard) | - | - | [6] |
Note: "Active" and "Most Active" indicate significant activity as described in the source without specific MIC values provided in the abstract.[5]
Experimental Protocols
General Synthesis of Pyrazolo[3,4-b]pyridine Analogues
The synthesis of the Pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes. A common and effective method involves the reaction of 2-chloropyridine derivatives with hydrazine hydrate.[3]
Protocol: Synthesis of Pyrazolo[3,4-b]pyridines (e.g., compounds 6a-h) [3]
-
Chlorination of Pyridine-2-thione Precursors: To a solution of the appropriate pyridine-2-thione (4a-h) in chloroform (CHCl₃), add chlorine gas (Cl₂) while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of 2-chloropyridines: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-chloropyridine intermediates (5a-h).
-
Cyclization with Hydrazine Hydrate: Dissolve the 2-chloropyridine intermediate in ethanol, and add hydrazine hydrate.
-
Reflux: Heat the reaction mixture at reflux for the time specified in the relevant literature.
-
Product Isolation and Purification: After cooling, the product may precipitate. Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired Pyrazolo[3,4-b]pyridine analogues (6a-h).
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.
Antimicrobial and Antifungal Screening Protocol
The in vitro antimicrobial and antifungal activity of the synthesized compounds is determined using standard methods such as the agar well diffusion method or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7]
Protocol: Agar Well Diffusion Method [7]
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the standardized microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Sample Loading: Add a defined volume of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well. Also, include wells for a positive control (standard antibiotic/antifungal) and a negative control (solvent alone).
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial/antifungal activity.
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial screening of novel compounds.
General Synthetic Scheme for Pyrazolo[3,4-b]pyridines
Caption: A representative synthetic pathway for Pyrazolo[3,4-b]pyridine analogues.
References
- 1. Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors [ejchem.journals.ekb.eg]
- 2. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Potential of Pyrazole-Based Heterocycles
Disclaimer: Extensive literature searches did not yield specific data on the anti-inflammatory potential of Pyrazolo[3,4-b]pyrrolizine derivatives . The following application notes and protocols are based on studies of closely related chemical scaffolds, namely Pyrazolo[3,4-b]pyrazines and Pyrazolo[3,4-c]pyrazoles , to provide insights into the methodologies and potential mechanisms relevant to the broader class of pyrazole-containing compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Fused heterocyclic compounds, particularly those containing a pyrazole nucleus, have attracted significant attention due to their diverse pharmacological activities. This document outlines the anti-inflammatory properties of certain pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-c]pyrazole derivatives and provides detailed protocols for their evaluation.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory effects of various pyrazole derivatives have been quantified using the carrageenan-induced rat paw edema model. The data presented below summarizes the percentage of edema inhibition at specific time points after administration of the test compounds, with Indomethacin used as a standard reference drug.
Table 1: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyrazine Derivatives
| Compound | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Relative Potency to Indomethacin (%) |
| Indomethacin | 10 | 5 | 44.44 | 100 |
| Compound 15 | 100 | 5 | 44.44 | 100 |
| Compound 25a | 100 | 5 | 12.50 | 28.1 |
| Compound 26 | 100 | 5 | 15.28 | 34.4 |
| Compound 27 | 100 | 5 | 29.17 | 65.6 |
| Compound 28 | 100 | 5 | 22.22 | 50.0 |
| Compound 29 | 100 | 5 | 38.89 | 87.5 |
| Compound 30 | 100 | 5 | 12.50 | 28.1 |
Data extracted from a study on Pyrazolo[3,4-b]pyrazines.
Table 2: Anti-inflammatory Activity of Pyrazolo[3,4-c]pyrazole Derivatives
| Compound | % Edema Inhibition |
| Indomethacin | 74.11 |
| Compound IIIa | 36 |
| Compound IIIb | 54 |
| Compound IIIc | 42 |
| Compound IIId | 61 |
| Compound IIIe | 50 |
| Compound IIIf | 47 |
Data extracted from a study on Pyrazolo[3,4-c]pyrazoles.
Experimental Protocols
Protocol 1: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Albino Wistar rats (150-200 g) are used for the study.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
The experimental protocol should be approved by the institutional animal ethics committee.
2. Materials:
-
1% (w/v) Carrageenan solution in normal saline.
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Test compounds and reference drug (Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer or digital calipers.
3. Procedure:
-
Animals are divided into groups (n=6), including a control group, a reference standard group, and test compound groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or reference drug are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). The control group receives only the vehicle.
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After a set period (e.g., 1 hour) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured at several time intervals post-carrageenan injection (e.g., 0.5, 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the following formula:
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the drug-treated group.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential anti-inflammatory mechanism of action and the experimental workflow for its evaluation.
Caption: Potential mechanism of action for pyrazole derivatives in inflammation.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Application Notes and Protocols: Pyrazolo[3,4-b]pyrrolizine Fluorescent Probes
A Note on the Current State of Research:
Extensive literature searches did not yield specific examples of Pyrazolo[3,4-b]pyrrolizine derivatives being utilized as fluorescent probes. This particular heterocyclic core appears to be an under-investigated scaffold for this application. However, the closely related fused pyrazole systems, Pyrazolo[3,4-b]quinoline and Pyrazolo[3,4-b]pyridine , have been successfully developed as versatile fluorescent probes for a range of analytes.
This document will, therefore, focus on the well-established applications of Pyrazolo[3,4-b]quinoline and Pyrazolo[3,4-b]pyridine derivatives as fluorescent sensors. The principles, protocols, and data presented here can serve as a valuable guide for researchers interested in exploring the potential of the this compound scaffold in fluorescence sensing.
I. Application Notes: Pyrazolo[3,4-b]quinoline/Pyridine Fluorescent Probes
1. Detection of Metal Cations:
Pyrazolo[3,4-b]quinoline and pyridine derivatives have been effectively employed as fluorescent sensors for various metal ions, including Zn²⁺, Pb²⁺, and other divalent cations. The sensing mechanism often relies on a Photoinduced Electron Transfer (PET) process. In the absence of the target ion, the fluorescence of the pyrazolo core is quenched due to electron transfer from a receptor moiety. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.
Key Features:
-
High Sensitivity: These probes can detect metal ions at very low concentrations, with detection limits reported in the nanomolar to micromolar range.
-
Selectivity: By modifying the receptor unit, selectivity for specific metal ions can be achieved. For instance, dipicolylamine is a commonly used chelator for Zn²⁺.
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Biological Imaging: Some of these probes are cell-permeable and have been used for imaging metal ions in living cells.
2. Sensing of Biomolecules:
Certain Pyrazolo[3,4-b]pyridine derivatives have shown high affinity and selectivity for β-amyloid plaques, which are hallmarks of Alzheimer's disease. These probes exhibit significant changes in their fluorescence properties upon binding to the amyloid aggregates, making them promising candidates for the diagnosis of Alzheimer's disease.
Key Features:
-
Large Stokes Shifts: Some derivatives display exceptionally large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in biological imaging.
-
High Binding Affinity: These probes demonstrate strong and selective binding to β-amyloid plaques in brain tissue samples.
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Potential for In Vivo Imaging: Their favorable photophysical properties suggest potential for development into in vivo imaging agents for Alzheimer's disease.
II. Quantitative Data
Table 1: Photophysical Properties of Selected Pyrazolo[3,4-b]quinoline/Pyridine Fluorescent Probes
| Probe Name/Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| PQPc | Zn²⁺ | ~390 | ~483 (free), ~510 (with Zn²⁺) | 0.75% (acetonitrile, free), 13-fold increase with Zn²⁺ | 1.93 x 10⁻⁷ M | |
| LL1 | Divalent Cations (Pb²⁺, Cd²⁺, Zn²⁺, Mg²⁺) | Not Specified | Not Specified | Not Specified | 4 x 10⁻⁷ M | |
| Dimethylamino phenyl-bearing pyrazolopyridine | β-Amyloid Plaques | Not Specified | Not Specified | "Exceptionally large Stoke's shifts" | Not Specified |
III. Experimental Protocols
1. General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives:
This protocol is a generalized procedure based on the synthesis of pyrazolo[3,4-b]pyridines for amyloid plaque detection.
a. Synthesis of α,β-Unsaturated Ketones:
-
Modify a stabilized ylide facilitated Wittig reaction to afford the corresponding unsaturated ketones in high yields.
b. Cyclization to form the Pyrazolo[3,4-b]pyridine Core:
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To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) as a catalyst.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water. Separate the organic and aqueous phases.
-
Wash the aqueous phase twice with CHCl₃.
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Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
2. Protocol for Metal Ion Sensing using a Pyrazolo[3,4-b]quinoline Probe (Based on PQPc for Zn²⁺ detection):
a. Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., PQPc) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 x 10⁻³ M.
-
Prepare stock solutions of the metal salts (e.g., Zn(NO₃)₂) in the same solvent at a concentration of 1 x 10⁻² M.
b. Fluorescence Titration:
-
In a series of cuvettes, place a fixed volume of the probe stock solution and dilute with the solvent to achieve a final concentration in the micromolar range (e.g., 1 x 10⁻⁵ M).
-
To each cuvette, add increasing amounts of the metal ion stock solution.
-
Record the fluorescence emission spectrum after each addition, using an excitation wavelength appropriate for the probe (e.g., 390 nm for PQPc).
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant and detection limit.
3. Protocol for Staining of β-Amyloid Plaques (General Procedure):
a. Brain Tissue Preparation:
-
Use post-mortem human brain tissue sections from patients with confirmed Alzheimer's disease.
-
Follow standard histological procedures for tissue fixation and sectioning.
b. Staining Procedure:
-
Prepare a stock solution of the pyrazolo[3,4-b]pyridine probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (e.g., PBS) to the desired final concentration.
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Incubate the brain tissue sections with the probe solution for a sufficient time to allow for binding.
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Wash the sections with buffer to remove unbound probe.
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Mount the stained sections on microscope slides.
c. Fluorescence Microscopy:
-
Observe the stained tissue sections using a confocal fluorescence microscope.
-
Use appropriate excitation and emission filters for the specific probe.
-
Co-staining with a known amyloid dye (e.g., Thioflavin S) can be performed to confirm the specific binding of the new probe to amyloid plaques.
IV. Diagrams
Caption: Synthetic pathway for Pyrazolo[3,4-b]pyridine derivatives.
Caption: Photoinduced Electron Transfer (PET) sensing mechanism.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyrrolizine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazolo[3,4-b]pyrrolizine and its derivatives. The information provided is based on established synthetic methodologies and aims to address common challenges encountered during experimentation to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the this compound core?
A common and effective method is a one-pot, three-component cascade cyclization reaction. A notable example involves the reaction of aryl methyl ketones, 3-aminopyrazoles, and enaminamides mediated by iodine in DMSO. This approach allows for the formation of multiple C-C and C-N bonds in a single step, leading to the rapid assembly of the complex heterocyclic scaffold.[1][2][3]
Q2: What are the typical reaction conditions for the I2-DMSO mediated synthesis?
Optimal conditions for the I2-DMSO mediated three-component synthesis of the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one skeleton, a core related to this compound, generally involve heating the substrates with catalytic amounts of iodine and an acid promoter, such as p-toluenesulfonic acid (TsOH), in DMSO as the solvent.[2] Temperatures typically range around 100°C.[2]
Q3: What are the main advantages of using a multi-component reaction for this synthesis?
Multi-component reactions (MCRs) for synthesizing complex heterocyclic systems like this compound derivatives offer several advantages, including:
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Operational Simplicity: Combining multiple reaction steps into a single operation reduces handling and purification of intermediates.
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Efficiency: MCRs can significantly shorten the overall synthesis time.
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Atom Economy: By design, MCRs often incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.
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Diversity: They allow for the facile generation of a library of analogs by varying the individual components.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of my this compound product. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.
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Purity of Starting Materials: Ensure that the aryl methyl ketone, 3-aminopyrazole, and enaminamide are of high purity. Impurities can interfere with the catalytic cycle and lead to the formation of side products.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. A temperature of 100°C has been found to be optimal for the I2-DMSO mediated synthesis.[2] Lower temperatures may lead to incomplete reaction, while higher temperatures could cause decomposition of starting materials or products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while prolonged heating can lead to degradation.
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Catalyst and Additive Concentrations: The amounts of iodine and p-toluenesulfonic acid are crucial. An excess or deficiency of either can negatively impact the yield. Optimal reported conditions use 1.6 equivalents of I2 and 1.5 equivalents of TsOH.[2]
-
-
Moisture and Air: While the reported I2-DMSO mediated synthesis does not explicitly require inert conditions, sensitive substrates may be susceptible to degradation in the presence of excessive moisture or oxygen. Consider running the reaction under a nitrogen or argon atmosphere.
-
Solvent Quality: Use dry, high-quality DMSO. Water content in the DMSO can affect the reactivity of the iodine and other reagents.
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I am having difficulty purifying the desired product. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is a common challenge in multi-component reactions.
-
Potential Side Reactions:
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Incomplete Cyclization: The cascade reaction may stall at an intermediate stage, leading to partially cyclized products.
-
Homocoupling of Starting Materials: Side reactions involving the self-condensation of the aryl methyl ketone or other starting materials can occur.
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Oxidation of Starting Materials: The I2/DMSO system is an oxidizing medium, which can lead to undesired oxidation of sensitive functional groups on the substrates.[4][5]
-
-
Strategies for Minimizing Side Products:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component can favor side reactions.
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Order of Addition: In some cases, the order of addition of the reagents can influence the reaction pathway and minimize the formation of side products.
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Temperature Control: Gradual heating to the target reaction temperature can sometimes prevent the rapid formation of undesired products.
-
-
Purification Tips:
-
Column Chromatography: This is the most common method for purifying the final product. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Data Presentation
The following table summarizes the yields obtained for the synthesis of various pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one derivatives using the I2-DMSO mediated multi-component reaction.
| Entry | Aryl Methyl Ketone (R¹) | 3-Aminopyrazole (R²) | Enaminamide (R³) | Yield (%) |
| 1 | Phenyl | Phenyl | Phenyl | 75 |
| 2 | 4-Methylphenyl | Phenyl | Phenyl | 78 |
| 3 | 4-Methoxyphenyl | Phenyl | Phenyl | 82 |
| 4 | 4-Chlorophenyl | Phenyl | Phenyl | 70 |
| 5 | Phenyl | 4-Chlorophenyl | Phenyl | 68 |
| 6 | Phenyl | Phenyl | 4-Methylphenyl | 72 |
Data adapted from a study on a related pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one skeleton.[2]
Experimental Protocols
Detailed Methodology for the I2-DMSO Mediated Synthesis of the Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one Skeleton
This protocol is based on the reported synthesis of a closely related heterocyclic system and serves as a starting point for the synthesis of this compound derivatives.[2]
-
Reagent Preparation: To a reaction vessel, add the aryl methyl ketone (1.0 mmol), 3-aminopyrazole (1.0 mmol), and the enaminamide (1.0 mmol).
-
Solvent and Catalysts: Add DMSO (3.0 mL), p-toluenesulfonic acid (1.5 mmol), and iodine (1.6 mmol).
-
Reaction Execution: Stir the reaction mixture at 100°C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the one-pot synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. I2-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 5. I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming regioselectivity issues in Pyrazolo[3,4-b]pyrrolizine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions to address regioselectivity issues encountered during the synthesis of Pyrazolo[3,4-b]pyrrolizine and related heterocyclic systems. The guidance is based on established principles in heterocyclic chemistry, particularly drawing from the synthesis of structurally similar pyrazolo[3,4-b]pyridines and 1,3-dipolar cycloaddition reactions.
Troubleshooting Guide: Regioselectivity Issues
Unexpected formation of regioisomers is a common challenge in the synthesis of complex heterocyclic scaffolds. This guide provides potential causes and solutions for poor regioselectivity in the synthesis of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Formation of a mixture of regioisomers | Use of non-symmetrical precursors, such as an unsymmetrical dipolarophile in a 1,3-dipolar cycloaddition.[1][2] | - Modify the precursors to be symmetrical to eliminate the possibility of forming more than one regioisomer.- Introduce a directing group on one of the reactants to favor one regioisomeric outcome.- Explore alternative synthetic routes that proceed through a different, more regioselective mechanism. |
| Inconsistent regioisomeric ratio between batches | Minor variations in reaction conditions (temperature, concentration, addition rate) can influence the kinetic vs. thermodynamic control of the reaction. | - Standardize all reaction parameters strictly.- Investigate the effect of temperature to determine if the reaction is under kinetic or thermodynamic control and optimize accordingly.- Consider the use of a catalyst that can direct the reaction towards a single regioisomer. |
| Low yield of the desired regioisomer | The undesired regioisomer is the thermodynamically or kinetically favored product under the current reaction conditions. | - Alter the solvent polarity, as this can influence the transition state energies of the competing pathways.- Screen a variety of catalysts (e.g., Lewis acids, organocatalysts) to potentially lower the activation energy for the formation of the desired isomer.- For 1,3-dipolar cycloadditions, modify the electronic nature of the dipole or dipolarophile to alter the frontier molecular orbital interactions that govern regioselectivity. |
| Difficulty in separating regioisomers | The regioisomers have very similar physical properties (e.g., polarity, solubility). | - If separation by chromatography is challenging, consider converting the mixture to a derivative that may be more easily separated.- Explore crystallization techniques, as sometimes one regioisomer may crystallize preferentially. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound scaffold can be approached in a few primary ways, largely analogous to the synthesis of related pyrazolopyridines. A common and effective method is the use of a 1,3-dipolar cycloaddition reaction to construct the pyrrolizine ring system onto a pre-existing pyrazole core. In this approach, a pyrazole-based dipole reacts with a suitable dipolarophile. Another strategy involves the annulation of a pyrazole ring onto a pre-formed pyrrolizine scaffold. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: Why is regioselectivity a common issue in the synthesis of this compound?
A2: Regioselectivity becomes a challenge when a reaction can proceed in two or more different orientations, leading to the formation of constitutional isomers. In the context of this compound synthesis, this often arises during the key ring-forming step. For example, in a 1,3-dipolar cycloaddition between an unsymmetrical pyrazole-derived ylide and an unsymmetrical dipolarophile, the reactants can combine in two different ways, leading to two distinct regioisomers. The final product ratio is determined by the relative activation energies of the competing reaction pathways.
Technical Questions
Q3: How can I control regioselectivity in a 1,3-dipolar cycloaddition reaction for the synthesis of the this compound core?
A3: Controlling regioselectivity in 1,3-dipolar cycloadditions is a key aspect of synthetic design. Here are several strategies:
-
Electronic Control: The regioselectivity of a 1,3-dipolar cycloaddition is often governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. By modifying the electronic properties of the substituents on the dipole and dipolarophile, you can influence these orbital energies and coefficients, thereby favoring one regioisomeric outcome. For instance, using an electron-withdrawing group on the dipolarophile can significantly alter the regioselectivity.
-
Steric Control: Bulky substituents on either the dipole or the dipolarophile can sterically hinder one of the possible transition states, thus favoring the formation of the less hindered regioisomer.
-
Catalysis: The use of a catalyst, such as a Lewis acid, can sometimes influence regioselectivity. The catalyst can coordinate to one of the reactants, altering its electronic properties and the energies of the transition states.
-
Choice of Dipolarophile: Using a symmetrical dipolarophile, if the desired substitution pattern allows, is the simplest way to avoid regioselectivity issues, as only one product can be formed.
Q4: Can you provide a detailed experimental protocol for a regioselective synthesis of a this compound derivative via a 1,3-dipolar cycloaddition?
A4: The following is a representative, generalized protocol for the synthesis of a this compound derivative with a focus on achieving high regioselectivity. Note: This is a hypothetical protocol and should be adapted and optimized for specific substrates.
Objective: To synthesize a 1,2-disubstituted-1H-pyrazolo[3,4-b]pyrrolizine-3,4-dicarboxylate via a regioselective 1,3-dipolar cycloaddition.
Materials:
-
N-aryl-C-(1H-pyrazol-1-yl)nitrilimine (the 1,3-dipole)
-
Dimethyl acetylenedicarboxylate (DMAD) (a symmetrical dipolarophile to ensure regioselectivity)
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Triethylamine (Et3N)
-
Toluene (anhydrous)
Procedure:
-
Preparation of the Hydrazonoyl Chloride Precursor: In a round-bottom flask, dissolve the corresponding pyrazole-carboxaldehyde arylhydrazone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude hydrazonoyl chloride.
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In Situ Generation of the Nitrilimine and Cycloaddition: To a solution of the crude hydrazonoyl chloride (1.0 eq) in anhydrous toluene, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq). Stir the mixture at room temperature. Slowly add a solution of triethylamine (1.5 eq) in anhydrous toluene dropwise over 30 minutes. The triethylamine acts as a base to generate the nitrilimine in situ.
-
Reaction and Work-up: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC. Upon completion, cool the reaction to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
Expected Outcome: The use of a symmetrical dipolarophile like DMAD ensures that the cycloaddition reaction is highly regioselective, leading to a single major product.
Visualizations
Caption: Potential reaction pathways leading to two different regioisomers.
Caption: Workflow for regioselective this compound synthesis.
References
Technical Support Center: Purification of Pyrazolo[3,4-b]pyrrolizine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pyrazolo[3,4-b]pyrrolizine isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.
Issue 1: Poor Separation of Isomers on Silica Gel Column Chromatography
Question: My this compound isomers are co-eluting or showing very poor separation on a silica gel column. How can I improve the resolution?
Answer:
Poor separation of closely related isomers is a common challenge. Here are several strategies to enhance resolution:
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Solvent System Optimization: The polarity of the eluent is critical. If isomers are co-eluting, the solvent system may be too polar.
-
Strategy 1: Decrease Eluent Polarity: Start with a less polar solvent system. For instance, if you are using 100% ethyl acetate, try a mixture of hexane/ethyl acetate or petroleum ether/ethyl acetate. Begin with a high percentage of the non-polar solvent and gradually increase the polarity.
-
Strategy 2: Use a Solvent Gradient: A shallow gradient of a polar solvent into a non-polar solvent can effectively separate compounds with similar polarities.
-
Strategy 3: Explore Different Solvent Systems: Sometimes, a complete change of solvents is necessary. Consider systems like dichloromethane/methanol or chloroform/acetone.
-
-
Stationary Phase and Column Parameters:
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Silica Gel Mesh Size: Using a higher mesh size silica gel (e.g., 230-400 mesh) provides a larger surface area and can improve separation.[1]
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Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide column.
-
-
Loading Technique:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading it onto the column can lead to a more uniform band and better separation compared to wet loading in a polar solvent.
-
-
Flow Rate: A slower flow rate increases the interaction time between the compounds and the stationary phase, which can enhance separation.
Issue 2: Streaking of Compounds on Thin-Layer Chromatography (TLC)
Question: When I run a TLC of my reaction mixture containing this compound derivatives, the spots are streaking. What causes this and how can I fix it?
Answer:
Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking. Try spotting a more dilute solution of your sample.
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Inappropriate Solvent System: If the solvent system is too polar, the compounds will travel up the plate very quickly and may appear as streaks. Try a less polar solvent system. Conversely, if the solvent is not polar enough, the compounds may not move from the baseline and can also streak.
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Sample Acidity or Basicity: this compound derivatives can have basic nitrogen atoms. If the silica gel (which is acidic) interacts too strongly with a basic compound, streaking can occur.
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Solution: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.
-
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Insoluble Material: If your sample is not fully dissolved in the spotting solvent, insoluble particles can cause streaking. Ensure your sample is completely dissolved before spotting.
Issue 3: Difficulty in Achieving Crystallization of a Purified Isomer
Question: I have isolated a single this compound isomer, but I am struggling to crystallize it. What techniques can I try?
Answer:
Crystallization can be a trial-and-error process. If your purified isomer is an oil or an amorphous solid, here are several methods to induce crystallization:
-
Solvent Selection:
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Single Solvent Method: Dissolve your compound in a minimal amount of a suitable hot solvent and allow it to cool slowly. A good solvent will dissolve the compound when hot but not when cold.
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Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Warm the solution until it becomes clear again and then allow it to cool slowly. Common solvent/anti-solvent pairs include dichloromethane/hexane and ethyl acetate/petroleum ether. Some procedures have reported crystallization from diluted dimethylformamide (DMF).[2]
-
-
Inducing Nucleation:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a few crystals from a previous batch, add a single, tiny crystal to the supersaturated solution to induce crystallization.
-
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Slow Evaporation: Dissolve the compound in a volatile solvent and leave the container partially open to allow the solvent to evaporate slowly over time.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for separating this compound isomers?
A1: The most frequently cited methods are silica gel column chromatography and flash chromatography.[1][3] Thin-layer chromatography (TLC) is extensively used for monitoring the progress of reactions and the separation during column chromatography.[1][4] For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), can be employed.[5]
Q2: How can I confirm the identity and purity of my separated isomers?
A2: A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of your isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure of each isomer.[6] Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly useful for assigning the correct regioisomer by identifying protons that are close in space.[6]
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of your compounds.
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X-ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray crystallography provides unambiguous proof of the molecular structure and stereochemistry.[6]
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Melting Point: Pure crystalline compounds typically have a sharp melting point range.
Q3: Are there any non-chromatographic methods for purifying this compound isomers?
A3: While chromatography is the most common approach, crystallization can be a powerful purification technique, especially if the isomers have different crystallization properties. Fractional crystallization, where isomers are separated based on differences in their solubility in a particular solvent, can sometimes be effective.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Pyrazole Derivative Separation
| Compound Type | Stationary Phase | Eluent System | Reference |
| 1,3,5-substituted pyrazole regioisomers | Silica Gel | Ethyl Acetate | [6] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Silica Gel (300-400 mesh) | Not specified | [1] |
| 1-Ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline | Silica Gel | CH2Cl2/Acetone 9:1 | [3] |
| 1-Methyl-1H-pyrazolo[3,4-g]isoquinolin-9-amine | Silica Gel | CH2Cl2/NH3 (7N methanolic solution) 98:2 | [3] |
| Pyrazolo(3,4-b)quinolines | Silica Gel | Petroleum ether, benzene, and ethyl acetate | [4] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
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Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
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Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the column eluent or a less polar solvent. Alternatively, the crude product is adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the packed column.
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Elution: The column is eluted with a solvent system of appropriate polarity. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).
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Fraction Collection: Fractions are collected sequentially as the eluent passes through the column.
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Analysis: Each fraction is analyzed by TLC to determine which fractions contain the desired pure isomers.
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Solvent Removal: Fractions containing the same pure isomer are combined, and the solvent is removed under reduced pressure.
Visualizations
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. ijartet.com [ijartet.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
"troubleshooting side reactions in Pyrazolo[3,4-b]pyrrolizine synthesis"
Welcome to the technical support center for the synthesis of Pyrazolo[3,4-b]pyrrolizine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and overcome challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for specific issues that may arise during the synthesis of this compound and its analogs.
Issue 1: Formation of Regioisomers
Question: I am attempting to synthesize a substituted this compound using an unsymmetrical precursor, and I am observing the formation of two different product isomers. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems when using unsymmetrical starting materials.[1][2] The regiochemical outcome of the cyclocondensation reaction is influenced by several factors, including the electronic and steric properties of the substituents on the precursors, the choice of solvent, and the catalyst employed.
Troubleshooting Strategies:
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Solvent Selection: The polarity of the solvent can significantly influence the reaction pathway. Protic solvents, such as ethanol or acetic acid, can favor the formation of one regioisomer by stabilizing charged intermediates through hydrogen bonding.[1] In contrast, aprotic solvents like DMF or toluene may favor the other isomer.[1] It is recommended to screen a range of solvents with varying polarities to determine the optimal conditions for your specific substrate.
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Catalyst Choice: The use of a suitable catalyst can direct the reaction towards the desired regioisomer. For instance, in related pyrazole syntheses, Lewis acids or Brønsted acids have been shown to influence regioselectivity.[3] Experimenting with different catalysts, such as p-toluenesulfonic acid (p-TsOH), scandium triflate (Sc(OTf)₃), or ytterbium triflate (Yb(OTf)₃), may improve the regiochemical outcome.
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Reaction Temperature: Temperature can play a crucial role in controlling the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer. A systematic study of the reaction temperature's effect on the isomer ratio is advisable.
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Protecting Groups: In some cases, the strategic use of protecting groups on one of the reactive sites of the aminopyrazole precursor can block one reaction pathway, leading to the exclusive formation of the desired regioisomer.
Experimental Protocol for Regioselectivity Screening:
A general procedure for screening reaction conditions to optimize regioselectivity is outlined below.
| Parameter | Conditions to Screen |
| Solvent | Toluene, Dioxane, DMF, Acetic Acid, Ethanol |
| Catalyst | p-TsOH, Sc(OTf)₃, Yb(OTf)₃, No Catalyst |
| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C |
| Concentration | 0.1 M, 0.5 M, 1.0 M |
Procedure:
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To a series of reaction vials, add the aminopyrazole precursor (1.0 eq).
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Add the unsymmetrical halo-enone or related precursor (1.1 eq).
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Add the chosen solvent to achieve the desired concentration.
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If a catalyst is used, add the specified amount (e.g., 10 mol%).
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Stir the reactions at the designated temperature and monitor the progress by TLC or LC-MS.
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Upon completion, quench the reaction and analyze the crude product mixture by ¹H NMR or HPLC to determine the ratio of the two regioisomers.
Issue 2: Low Reaction Yield
Question: My this compound synthesis is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products.
Troubleshooting Strategies:
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Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time. A systematic increase in reaction temperature may also improve the reaction rate and yield, but be mindful of potential product degradation at higher temperatures.
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Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure that your aminopyrazole and other reactants are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.
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Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions or hydrolysis of sensitive intermediates.
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Base Selection: If the reaction involves a deprotonation step, the choice of base is critical. A base that is too strong may lead to undesired side reactions, while a base that is too weak may result in incomplete reaction. Screen a variety of organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate, sodium hydride) to find the most suitable one for your system.
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Order of Addition: The order in which the reagents are added can sometimes influence the outcome of the reaction. Consider adding one of the reactants slowly to the reaction mixture to control the reaction rate and minimize the formation of byproducts.
Issue 3: Difficult Product Purification
Question: I am having difficulty purifying my this compound product from the reaction mixture. What are some common impurities and effective purification strategies?
Answer: Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, or decomposition products that have similar polarities to the desired product.
Troubleshooting Strategies:
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Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A careful selection of the eluent system is key. Start with a non-polar solvent and gradually increase the polarity. Using a gradient elution can often provide better separation. For challenging separations, consider using a different stationary phase, such as alumina or reverse-phase silica.
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Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction can be a simple and effective purification step. For example, if your product is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
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Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to obtain highly pure material.
Reaction Mechanisms and Logical Workflows
Understanding the reaction mechanism is crucial for effective troubleshooting. The synthesis of the this compound core typically proceeds through a cyclocondensation reaction.
Generalized Reaction Pathway:
The following diagram illustrates a generalized reaction pathway for the formation of a this compound derivative from an aminopyrazole and a suitable halo-enone precursor.
Caption: Generalized reaction pathway for this compound synthesis.
Troubleshooting Workflow:
The following diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Regiochemical Control of Pyrazoles by Solvent and β-Enamino Diketone Structure: Regioselective Synthesis of 4,5-Disubstituted N -Phenylpyrazoles | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazolo[3,4-b]pyrrolizine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of the Pyrazolo[3,4-b]pyrrolizine core.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing functional groups onto the this compound scaffold?
A1: The functionalization of related pyrazolo[3,4-b]pyridine scaffolds often involves several key strategies that can be adapted. These include electrophilic substitution on the pyrazole or pyridine rings, nucleophilic substitution on pre-functionalized scaffolds (e.g., halo-derivatives), and metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other moieties. The specific strategy will depend on the desired substituent and the existing functional groups on the starting material.
Q2: How does the electronic nature of substituents on the starting materials affect the reaction outcome?
A2: The electronic properties of substituents can significantly influence the reactivity of the this compound system. Electron-donating groups can activate the rings towards electrophilic substitution, while electron-withdrawing groups can deactivate them. Conversely, electron-withdrawing groups can facilitate nucleophilic aromatic substitution. Careful consideration of these electronic effects is crucial for predicting reactivity and potential side reactions.
Q3: What are the typical reaction conditions for the synthesis of functionalized this compound derivatives?
A3: Reaction conditions can vary widely depending on the specific transformation. However, many syntheses of related heterocyclic systems like pyrazolo[3,4-b]pyridines are carried out in polar aprotic solvents such as DMF or DMAc, at temperatures ranging from room temperature to reflux.[1][2] The use of catalysts, such as acids, bases, or transition metals, is also common to promote the desired reaction.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of this compound.
Low or No Product Yield
Q: I am observing very low or no yield of my desired functionalized product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
Caption: A flowchart for troubleshooting low product yield.
Possible Causes and Solutions:
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Purity of Starting Materials: Impurities in the starting this compound or the functionalizing reagent can inhibit the reaction.
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Solution: Purify the starting materials using appropriate techniques such as recrystallization or chromatography. Ensure reagents are dry and solvents are anhydrous if the reaction is moisture-sensitive.
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Reaction Temperature: The reaction may require a higher activation energy than anticipated.
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Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to check for product formation and decomposition.
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Reaction Time: The reaction may be slow and require more time to reach completion.
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Solution: Extend the reaction time and monitor its progress at regular intervals.
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Catalyst Inactivity: If a catalyst is used, it may be inactive or poisoned.
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Solution: Use a fresh batch of catalyst. For transition metal catalysts, ensure an inert atmosphere is maintained to prevent oxidation. Consider varying the catalyst loading.
-
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Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent.
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Solution: Select a solvent in which all reactants are soluble at the reaction temperature. A solvent screen with small-scale reactions can identify a more suitable medium.
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Formation of Multiple Products/Isomers
Q: My reaction is producing a mixture of products or regioisomers. How can I improve the selectivity?
A: The formation of multiple products, particularly regioisomers, is a common challenge in the functionalization of heterocyclic systems.
Troubleshooting Workflow for Poor Selectivity
Caption: A decision-making diagram for improving reaction selectivity.
Possible Causes and Solutions:
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Multiple Reactive Sites: The this compound core has several positions that can potentially be functionalized, leading to regioisomers.
-
Solution: Modifying the reaction conditions can favor one isomer over another. Lowering the temperature may increase selectivity. The choice of catalyst can also play a crucial role in directing the functionalization to a specific position.
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Steric Hindrance: The regioselectivity can be influenced by the steric bulk of existing substituents and the incoming reagent.
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Solution: Employing a bulkier reagent may favor functionalization at a less sterically hindered position.
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Protecting Groups: If multiple reactive functional groups are present, undesired side reactions can occur.
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Solution: Utilize protecting groups to temporarily block reactive sites and direct the functionalization to the desired position.
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Data Presentation: Reaction Condition Optimization
The following tables summarize optimized reaction conditions for the synthesis of related pyrazolo[3,4-b]pyridine derivatives, which can serve as a starting point for the functionalization of this compound.
Table 1: Optimization of Cascade Cyclization for Pyrazolo[3,4-b]pyridine Synthesis [1]
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ag(CF₃CO₂) (10) | TfOH (30) | DMAc | 100 | 64-78 |
| 2 | - | TfOH (30) | DMAc | 100 | N.D. |
| 3 | Ag(CF₃CO₂) (10) | - | DMAc | 100 | 40 (3a), 46 (3a') |
N.D. = not detected
Table 2: Conditions for Suzuki Coupling on Halogenated Pyrazolo[3,4-b]pyridines
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Water | 80 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 |
(Note: This is a generalized table based on common Suzuki coupling conditions.)
Experimental Protocols
General Procedure for a Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
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Reaction Setup: To an oven-dried reaction vessel, add the halo-Pyrazolo[3,4-b]pyrrolizine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq.).
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Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Workflow
References
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolo[3,4-b]pyrrolizine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Pyrazolo[3,4-b]pyrrolizine compounds. Due to the limited specific literature on the this compound scaffold, the strategies outlined here are based on established principles for poorly water-soluble drugs, particularly other heterocyclic and fused-ring systems like Pyrazolo[3,4-d]pyrimidines.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds often poorly soluble in water?
A1: this compound compounds, like many heterocyclic molecules developed as kinase inhibitors or other therapeutic agents, often possess characteristics that lead to low aqueous solubility.[3] These include a rigid, planar ring structure, high crystallinity (often referred to as 'brick-dust' molecules), and a tendency towards lipophilicity (hydrophobicity).[4] High melting points are indicative of strong crystal lattice energy that must be overcome for dissolution to occur. The trend in modern drug discovery towards complex, potent molecules often exacerbates these solubility challenges.[3]
Q2: What are the initial, simplest strategies I should consider for improving the solubility of a new compound?
A2: For a newly synthesized this compound derivative, the most straightforward initial approaches involve modifying the solution environment. These include:
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pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt in situ.[5][6][7] Approximately 75% of drugs are basic, making this a widely applicable technique.[5]
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Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic compounds.[5][8] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol (PEG 400).
Q3: How does poor solubility impact my in vitro and in vivo experiments?
A3: Poor aqueous solubility is a major hurdle in drug development. In in vitro assays, it can lead to compound precipitation in aqueous buffers, resulting in inaccurate measurements of biological activity. For in vivo studies, low solubility directly limits the dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[3] This can cause low and erratic bioavailability, making it difficult to establish a clear dose-response relationship and assess the compound's true therapeutic potential and toxicity.[5]
Q4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?
A4: The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[9]
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Class I: High Solubility, High Permeability
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Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability Many new chemical entities, likely including many this compound derivatives, fall into BCS Class II or IV.[3][8] Identifying your compound's class is crucial because it dictates the most effective formulation strategy. For Class II compounds, enhancing the dissolution rate is the primary goal to improve bioavailability.[3]
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay. What can I do?
Answer: This is a common problem for poorly soluble compounds. Here are several troubleshooting steps:
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Reduce Final DMSO Concentration: While many assays tolerate 0.5-1% DMSO, higher concentrations can sometimes maintain solubility. However, this may affect the biological system. A better approach is to use a formulation that enhances aqueous solubility directly.
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Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to the assay buffer can help form micelles that encapsulate the drug, preventing precipitation.[5][10]
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Use Cyclodextrins: Cyclodextrins are host molecules with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[5][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
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Prepare a Co-solvent System: Instead of just DMSO, prepare the stock in a co-solvent system like PEG 400/Water or PG/Ethanol/Water, which can sometimes provide better stability upon further dilution.[8]
Issue 2: Simple pH and co-solvent adjustments are insufficient for in vivo studies. What are the next-level strategies?
Answer: When basic methods are not enough, more advanced formulation strategies are necessary. Consider the following approaches, which often involve modifying the solid state of the compound:
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Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®).[11][12] The amorphous form has a higher energy state than the crystalline form, leading to enhanced apparent solubility and dissolution rates.[3][12]
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Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][5][10] Technologies like jet milling (for micronization) or high-pressure homogenization can produce nanosuspensions.[6][9]
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Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be very effective. These range from simple oil solutions to more complex Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids, facilitating drug absorption.[3][11]
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Prodrug Approach: A chemical modification strategy where a hydrophilic promoiety is temporarily attached to the parent drug.[13] This moiety is designed to be cleaved in vivo by enzymes to release the active drug. This has been successfully applied to the related Pyrazolo[3,4-d]pyrimidine scaffold to improve solubility.[1][2]
Issue 3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes. How can I improve its stability?
Answer: Recrystallization is a major challenge for ASDs as it negates the solubility advantage.[12]
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Polymer Selection: The choice of polymer is critical. The polymer should have good miscibility with the drug and a high glass transition temperature (Tg) to reduce molecular mobility. Polymers that can form specific interactions (like hydrogen bonds) with the drug often provide better stabilization.[12]
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Drug Loading: High drug loading increases the risk of recrystallization. Experiment with lower drug-to-polymer ratios to find a stable formulation.
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Addition of a Second Polymer/Surfactant: Ternary systems, incorporating a second polymer or a surfactant, can sometimes improve stability and further enhance dissolution by acting as a precipitation inhibitor.[11]
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Storage Conditions: Store the ASD under controlled temperature and humidity (e.g., in a desiccator) to prevent moisture uptake, which can act as a plasticizer and promote recrystallization.[3]
Quantitative Data Summary
The following table summarizes representative solubility enhancement data for different formulation strategies, based on literature for structurally related heterocyclic compounds.
| Strategy | Parent Compound Solubility | Formulation | Achieved Solubility / Concentration | Fold Increase | Reference Scaffold |
| Prodrug Approach | < 1 µg/mL | N-methylpiperazine carbamate prodrug | > 1000 µg/mL | > 1000x | Pyrazolo[3,4-d]pyrimidine[1][2] |
| Solid Dispersion | Low (unspecified) | 10% w/w drug in PVPVA polymer matrix | ~30 µg/mL | Not specified | Pyrazolo[3,4-d]pyrimidine[14] |
| Co-crystallization | 1.6 µg/mL | Co-crystal with 4-hydroxybenzoic acid | 15.2 µg/mL | ~9.5x | Indomethacin (example)[6] |
| Nanosuspension | 0.04 µg/mL | Drug nanoparticles | 25 µg/mL (saturation solubility) | ~625x | Aprepitant (example)[4] |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
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Dissolution: Weigh 10 mg of the this compound compound and 90 mg of a polymer (e.g., polyvinylpyrrolidone K30, PVPVA 64) into a glass vial.
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Solvent Addition: Add a suitable solvent (e.g., methanol, acetone, or a mixture) in a sufficient volume to completely dissolve both the drug and the polymer. Vortex until a clear solution is obtained.
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Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible (e.g., 40°C) to minimize thermal stress on the compound.
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Drying: Further dry the resulting solid film/powder in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.
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Characterization: Scrape the solid material from the flask. Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
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Solubility Testing: Perform kinetic solubility or dissolution studies by dispersing the ASD powder in an aqueous buffer (e.g., pH 7.4 phosphate buffer) and measuring the drug concentration over time using HPLC.
Protocol 2: Synthesis of a Carbamate-Linked N-methylpiperazine Prodrug
This protocol is adapted from a successful strategy used for Pyrazolo[3,4-d]pyrimidines and assumes the presence of a suitable secondary amine on the parent scaffold.[2]
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Intermediate Formation: Dissolve the parent this compound compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C.
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Carbonyl Chloride Generation: Add triphosgene (0.5 equivalents) dropwise to the cooled solution. Allow the reaction to stir at 0°C for 1-2 hours. Monitor the formation of the carbonyl chloride intermediate by TLC or LC-MS.
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Prodrug Synthesis: In a separate flask, dissolve 1-(2-hydroxyethyl)-4-methylpiperazine (1.5 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in anhydrous DCM.
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Coupling: Add the alcohol solution dropwise to the reaction mixture containing the carbonyl chloride intermediate at 0°C. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield the final prodrug.
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Solubility Assessment: Determine the aqueous solubility of the purified prodrug and compare it to the parent compound.
Visualizations
Below are diagrams illustrating key workflows and concepts for solubility enhancement.
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Conceptual diagram of a prodrug strategy for solubility enhancement.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wjbphs.com [wjbphs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. longdom.org [longdom.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
"degradation pathways of Pyrazolo[3,4-b]pyrrolizine under physiological conditions"
Technical Support Center: Degradation of Pyrazolo[3,4-b]pyrrolizine Derivatives
Disclaimer: Direct experimental studies on the degradation pathways of the this compound scaffold under physiological conditions are limited in publicly available literature. The following troubleshooting guides and FAQs are based on established degradation patterns of structurally related heterocyclic systems, namely Pyrrolizidine Alkaloids and various Pyrazolo-fused Pyridines and Pyrimidines . Researchers should consider this information as a theoretical guide to inform their experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for my this compound compound?
Based on related structures, the primary metabolic degradation is expected to be mediated by Cytochrome P450 (CYP) enzymes in the liver. Key predicted pathways include:
-
Oxidative Bioactivation: Dehydrogenation of the pyrrolizine ring system, a known bioactivation pathway for pyrrolizidine alkaloids, can lead to reactive pyrrolic metabolites.[1]
-
Detoxification Pathways:
-
N-Oxidation: Oxidation of the nitrogen atom in the pyrrolizine ring is a common detoxification route for pyrrolizidine alkaloids.[2]
-
Hydroxylation: Aromatic or aliphatic hydroxylation on the pyrazolo or pyrrolizine rings, or on substituent groups.
-
N-Dealkylation: If your compound has N-alkyl substituents, these can be removed via CYP-mediated oxidation. This is a common pathway for pyrazolo[3,4-d]pyrimidine derivatives.[3]
-
Oxidative Dechlorination: For compounds bearing chlorine substituents, a CYP-dependent oxidative dechlorination may occur.[3]
-
Q2: My this compound derivative appears unstable in my aqueous assay buffer. What could be the cause?
Instability in aqueous media at physiological pH (around 7.4) often points to chemical hydrolysis. Consider the following:
-
Hydrolysis of Functional Groups: Ester or amide substituents on the core scaffold are susceptible to hydrolysis. Some pyrazolo[3,4-b]pyridine derivatives have been shown to undergo hydrolysis of ester or nitrile groups.[4][5]
-
Ring Stability: While the fused aromatic system is generally stable, extreme pH or temperature conditions in your assay could promote degradation.
Q3: Which CYP isoforms are likely involved in the metabolism of this compound derivatives?
For structurally similar pyrazolo[3,4-d]pyrimidines, the CYP3A family has been identified as the major contributor to metabolism.[3] It is a reasonable starting point to investigate the involvement of CYP3A4 in human liver microsome studies with your compound.
Q4: What are the potential toxicological implications of this compound degradation?
The primary toxicological concern, by analogy to pyrrolizidine alkaloids, is the formation of reactive dehydropyrrolizidine metabolites. These electrophilic intermediates can form adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity.[1]
Troubleshooting Guides
Issue 1: High variability in in-vitro metabolic stability assays.
| Potential Cause | Troubleshooting Step |
| Non-specific binding | Include a control without NADPH to assess non-enzymatic degradation and binding. Consider using a lower protein concentration in your microsomal incubation if possible. |
| Compound solubility | Ensure your compound is fully dissolved in the incubation medium. Use a low percentage of organic co-solvent (e.g., <1% DMSO). |
| Enzyme activity variation | Use a positive control compound known to be metabolized by the same enzyme system (e.g., testosterone for CYP3A4) to ensure consistent microsomal activity. |
Issue 2: Difficulty in identifying metabolites.
| Potential Cause | Troubleshooting Step |
| Low metabolite abundance | Increase the incubation time or the concentration of your compound (while avoiding enzyme saturation). Concentrate the sample post-incubation. |
| Reactive metabolites | Include trapping agents like glutathione (GSH) in the incubation to capture reactive electrophilic intermediates as stable GSH-conjugates, which are more readily detectable by mass spectrometry.[1] |
| Incorrect analytical method | Use high-resolution mass spectrometry (HRMS) to help elucidate the elemental composition of potential metabolites.[1] |
Data Presentation: Predicted Metabolites and Stability
The following table summarizes the types of quantitative data you should aim to collect. The values presented are hypothetical examples for illustrative purposes.
| Parameter | Example Value | Experimental System | Significance |
| Half-life (t½) | 45 min | Human Liver Microsomes (HLM) | Indicates the overall rate of metabolic clearance. |
| Intrinsic Clearance (CLint) | 15 µL/min/mg | Human Liver Microsomes (HLM) | A measure of the metabolic capacity of the liver for the compound. |
| Metabolite Formation | |||
| M1: N-Oxide | 8.2 pmol/min/mg | HLM + NADPH | Quantifies the rate of a major detoxification pathway. |
| M2: Dehydrogenated | 1.5 pmol/min/mg | HLM + NADPH | Quantifies the rate of a potential bioactivation pathway. |
| M3: Hydrolyzed Ester | 2.1 pmol/min/mg | HLM (NADPH-independent) | Differentiates enzymatic from chemical degradation. |
Experimental Protocols
Protocol 1: In-vitro Metabolic Stability Assessment using Liver Microsomes
-
Preparation:
-
Prepare a stock solution of your this compound derivative (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the phosphate buffer, microsomal suspension, and test compound solution to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and your compound (final concentration e.g., 1 µM).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating solution.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot.
-
Protocol 2: Metabolite Identification using HRMS
-
Incubation:
-
Follow the metabolic stability protocol, but use a higher concentration of your compound (e.g., 10-50 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.
-
Run parallel incubations:
-
With NADPH (for CYP-mediated metabolites).
-
Without NADPH (to identify non-enzymatic degradation products).
-
With NADPH and a trapping agent like glutathione (to capture reactive metabolites).
-
-
-
Sample Preparation:
-
Quench the reaction with ice-cold acetonitrile.
-
Centrifuge to remove proteins.
-
Evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase to concentrate the sample.
-
-
Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Compare the chromatograms of the +NADPH and -NADPH samples to identify NADPH-dependent metabolites.
-
Propose metabolite structures based on the accurate mass measurement and fragmentation patterns. Common metabolic transformations to look for include: +16 Da (oxidation), -alkyl group (dealkylation), +305 Da (glutathione conjugation).
-
Mandatory Visualizations
Hypothesized Metabolic Pathways
References
- 1. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential metabolism of the pyrrolizidine alkaloid, senecionine, in Fischer 344 and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
"addressing off-target effects of Pyrazolo[3,4-b]pyrrolizine-based inhibitors"
Welcome to the technical support center for researchers working with Pyrazolo[3,4-b]pyrrolizine-based inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address potential off-target effects and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound-based inhibitor is showing a cellular phenotype (e.g., toxicity, anti-proliferative effects) that is inconsistent with the known function of its primary target. Could this be due to off-target effects?
A1: Yes, it is highly probable. While many kinase inhibitors are designed for a specific target, they often inhibit other kinases or proteins to varying degrees.[1][2] This "polypharmacology" can lead to unexpected cellular phenotypes. Most kinase inhibitors inhibit between 10 and 100 kinases off-target with varying potency.[1] It is crucial to experimentally verify the selectivity of your inhibitor in your system.
Q2: What is the first step I should take to investigate potential off-target effects?
A2: The first step is to perform a comprehensive selectivity screen. This involves testing your inhibitor against a large panel of kinases (a "kinome scan") to identify other potential targets.[3] Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.[1] This will provide a broader view of your compound's activity and help identify kinases that are significantly inhibited.[3]
Q3: My inhibitor shows activity against several kinases in a biochemical screen. How do I know which of these off-targets are relevant in my cellular model?
A3: This is a critical question. Biochemical assays may not always reflect the inhibitor's activity within a cell due to factors like ATP concentration and the presence of regulatory proteins.[1] To confirm target engagement in a cellular context, you should use methods like:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of your inhibitor to its targets in intact cells by measuring changes in protein thermal stability.
-
Phosphoproteomics: This powerful method can provide a global view of changes in cellular signaling pathways upon inhibitor treatment, helping to identify downstream effects of both on-target and off-target inhibition.
-
NanoBRET™ Target Engagement Assays: This live-cell method can quantify the binding of an inhibitor to a specific target protein.[4]
Q4: Are there known off-target liabilities for the pyrazolo-based scaffold?
A4: Yes, scaffolds like pyrazolopyridine and pyrazolopyrimidine have been developed as inhibitors for a wide range of kinases, including but not limited to GSK-3, TBK1, p38 MAPK, and Haspin.[5][6][7][8] The promiscuity of the core structure means that inhibitors based on this scaffold can potentially interact with multiple ATP-binding sites across the kinome. The specific off-target profile will depend heavily on the substitutions made to the core scaffold.
Q5: My in vitro IC50 value is potent, but the cellular EC50 is much weaker. What could explain this discrepancy?
A5: This is a common issue. Several factors can contribute to this difference:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical kinase assays (often in the low µM range). A competitive inhibitor will appear less potent at higher ATP concentrations.[1]
-
Plasma Protein Binding: If you are working in media containing serum, your compound may bind to albumin or other proteins, reducing its free concentration available to enter the cell and engage the target.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Toxicity
If you observe cytotoxicity at concentrations where your primary target is not expected to induce such an effect, follow these steps to troubleshoot:
-
Confirm On-Target Engagement: Use a cellular target engagement assay (like CETSA or a phospho-specific western blot for a direct downstream substrate) to confirm that you are inhibiting your intended target at the concentrations used.
-
Perform a Broad Kinase Screen: Submit your compound for a kinome-wide selectivity screen (e.g., against >400 kinases) to identify potential off-targets.[1]
-
Cross-Reference Off-Targets with Toxicity Pathways: Analyze the list of identified off-targets. Do any of these kinases play known roles in cell viability, apoptosis, or cell cycle regulation? For example, inhibition of kinases like CDK9 or PLK1 can lead to potent cytotoxic effects.
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different, structurally distinct inhibitor of your primary target. If this second inhibitor does not cause the same toxicity, it strengthens the hypothesis that the effect is off-target.
-
Rescue Experiment: If you have identified a likely off-target, determine if you can "rescue" the toxic phenotype. For example, if you suspect off-target inhibition of a pro-survival kinase, overexpressing a drug-resistant mutant of that kinase might rescue the cells.
Guide 2: Deconvoluting Ambiguous Signaling Results
If your inhibitor causes changes in signaling pathways that are difficult to interpret or seem contradictory, consider the possibility of off-target pathway activation or inhibition.
-
Paradoxical Activation: Be aware that in some cellular contexts, inhibiting a kinase can lead to the paradoxical activation of its own or a parallel pathway through feedback mechanisms.[1]
-
Phosphoproteomic Profiling: A global phosphoproteomics experiment is the most comprehensive way to see the net effect of your inhibitor on cellular signaling. This can reveal unexpected changes in pathways that you were not monitoring.
-
Validate with Orthogonal Tools: Use RNAi or CRISPR/Cas9 to knock down the primary target and the suspected off-target(s) independently. Compare the resulting signaling changes to those produced by your inhibitor. This can help assign specific signaling events to either on-target or off-target effects.
Quantitative Data Summary
The selectivity of kinase inhibitors is a critical factor. The following table provides a conceptual example of how to present selectivity data for a hypothetical this compound-based inhibitor, "Compound X." Researchers should generate similar tables with their own experimental data.
| Kinase Target | IC50 (nM) | Target Type | Selectivity Index (Off-target IC50 / On-target IC50) | Notes |
| Primary Target Kinase (PTK) | 15 | On-Target | 1 | Potent inhibition of the intended target. |
| Off-Target Kinase A | 350 | Off-Target | 23.3 | Moderate off-target activity. |
| Off-Target Kinase B | 850 | Off-Target | 56.7 | Weaker off-target activity. |
| Off-Target Kinase C | >10,000 | Off-Target | >667 | Considered highly selective against this kinase. |
| Off-Target Kinase D | 95 | Off-Target | 6.3 | Significant off-target activity. May contribute to phenotype. |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the basic steps for assessing target engagement in intact cells.
Objective: To determine if the inhibitor binds to and stabilizes the target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at the desired concentration and a control set with vehicle (e.g., DMSO). Incubate for the desired time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein quantification method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target stabilization and therefore, engagement.
Protocol 2: Kinome-Wide Selectivity Screen (Conceptual Workflow)
This protocol describes the general workflow for using a commercial service for kinase profiling.
Objective: To identify the on- and off-targets of an inhibitor across a large panel of kinases.
Methodology:
-
Compound Submission: Prepare and ship your inhibitor at a specified concentration and format as requested by the commercial vendor. Typically, a high concentration (e.g., 1-10 µM) is used for a primary screen to identify any potential interactions.[6]
-
Primary Screen: The vendor will perform binding or activity assays of your compound against their kinase panel (e.g., >400 kinases) at the single, high concentration.
-
Data Reporting: The results are often reported as "Percent of Control" or "Percent Inhibition." A common threshold for a "hit" is >50% inhibition.
-
Dose-Response Follow-up: For any hits identified in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value for each of those kinases. This is crucial for quantifying the potency of the off-target interactions.
-
Selectivity Analysis: Analyze the resulting IC50 values to determine the selectivity profile of your compound. Compare the potency against off-targets to the potency against your primary target to calculate a selectivity index.[3]
Visualizations
Caption: A workflow for troubleshooting unexpected experimental results.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolo[3,4-b]pyridine Compound Toxicity Reduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pyrazolo[3,4-b]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common toxicity issues encountered during your experiments. The Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, like many kinase inhibitors, these compounds can present toxicity challenges. This guide offers strategies and standard protocols to help you identify, understand, and mitigate these toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of toxicity observed with Pyrazolo[3,4-b]pyridine compounds?
A1: As this scaffold is often used to design kinase inhibitors, the observed toxicities are typically those common to this class of drugs. These can include:
-
Off-target kinase effects: Inhibition of unintended kinases can lead to a variety of cellular toxicities.
-
Cardiotoxicity: Often linked to the inhibition of the hERG potassium channel, which can prolong the QT interval.[3]
-
General Cytotoxicity: Off-target effects or poor metabolic stability can lead to broad toxicity against various cell lines.
-
Mutagenicity: The potential for the compound to cause mutations in DNA.
-
Metabolic Liabilities: The formation of reactive metabolites by metabolic enzymes (like Cytochrome P450s) can lead to hepatotoxicity.[4]
Q2: I have a hit compound with good on-target potency, but it shows high cytotoxicity in initial screens. What are my first steps?
A2: High initial cytotoxicity is a common challenge. A systematic approach is needed to determine the cause and a path forward:
-
Confirm the Potency-Toxicity Window: Quantify the difference between the concentration needed for efficacy (e.g., IC50 on the target kinase) and the concentration that causes cytotoxicity (e.g., CC50 in a relevant cell line). A larger window is more favorable.
-
Assess Kinase Selectivity: Profile your compound against a panel of kinases to determine if the cytotoxicity is due to off-target inhibition. If the compound inhibits kinases essential for cell survival (e.g., CDK1, CDK2), this could be the source of the toxicity.[5]
-
Evaluate Physicochemical Properties: Poor solubility can sometimes lead to compound aggregation and non-specific toxicity in cellular assays. Ensure your compound is fully solubilized at the tested concentrations.
-
Initiate Basic Toxicity Assays: Conduct preliminary in vitro safety assays, such as a general cytotoxicity assay (e.g., MTT) on a non-cancerous cell line, to understand if the toxicity is specific to cancer cells or more general.
Q3: How can I structurally modify my Pyrazolo[3,4-b]pyridine lead compound to reduce toxicity while maintaining potency?
A3: This is a core challenge in medicinal chemistry that involves iterative design, synthesis, and testing. General strategies include:
-
Introduce Polar Groups: Adding polar functional groups (e.g., hydroxyl, amide) can reduce lipophilicity. Highly lipophilic compounds are more prone to binding to unintended targets, including hERG.
-
Block Metabolic Hotspots: If metabolic instability is suspected, identify potential sites of metabolism (e.g., unsubstituted aromatic rings, benzylic positions) and block them by introducing atoms like fluorine or by methylation.
-
Modulate pKa: The basicity of amine groups is a key factor in hERG binding. Modifying the pKa of these groups by introducing electron-withdrawing groups nearby can reduce hERG liability.
-
Explore Structure-Activity Relationships (SAR): Systematically modify different positions of the Pyrazolo[3,4-b]pyridine core to understand which substitutions impact potency and toxicity. For example, substitutions at the N1, C3, and C5 positions are common points of diversity.[6]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in MTT Assay
Your Pyrazolo[3,4-b]pyridine compound shows potent inhibition of your target kinase but is also highly cytotoxic to both cancer and non-cancerous cell lines in an MTT assay.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high cytotoxicity.
Possible Solutions & Actionable Strategies:
-
Improve Selectivity: If the compound hits multiple kinases, use structure-based design to modify the compound to increase affinity for the target kinase's binding site while reducing affinity for off-targets.
-
Reduce Lipophilicity: High lipophilicity can lead to non-specific membrane effects and general toxicity. Aim for a cLogP in the range of 2-3.
-
Check for Reactive Metabolites: Consider performing a metabolic stability assay with liver microsomes. If the compound is rapidly metabolized, it could be forming toxic byproducts.
Issue 2: Potential for Cardiotoxicity (hERG Inhibition)
An in silico prediction or an early screening assay suggests your compound may inhibit the hERG channel.
Troubleshooting Workflow:
Caption: Decision tree for addressing hERG liability.
Possible Solutions & Actionable Strategies:
-
Reduce Basicity: The most common strategy is to lower the pKa of any basic nitrogen atoms. This can be achieved by placing electron-withdrawing groups nearby or incorporating the nitrogen into a less basic ring system.
-
Introduce Carboxylic Acids: Adding an acidic moiety, like a carboxylic acid, can create a zwitterion that has significantly lower affinity for the hERG channel.
-
Steric Hindrance: Introduce bulky groups near the basic center to sterically block the interaction with the hERG channel's binding pocket.
Quantitative Data Summary
While specific data on toxicity reduction for Pyrazolo[3,4-b]pyridine compounds is not abundant in the public literature, the following table presents hypothetical data from a lead optimization campaign to illustrate the goals of such an effort. The aim is to decrease cytotoxicity (increase CC50) and hERG inhibition (increase IC50) while maintaining or improving on-target potency (decrease IC50).
| Compound | Modification from Lead | Target Kinase IC50 (nM) | Cytotoxicity CC50 (µM) (HEK293 cells) | hERG IC50 (µM) |
| Lead-001 | - | 50 | 1.5 | 0.8 |
| Analog-A | Added polar hydroxyl group | 75 | 5.0 | 3.2 |
| Analog-B | Reduced pKa of side-chain amine | 60 | 2.5 | > 30 |
| Analog-C | Blocked predicted metabolic site with Fluorine | 45 | 15.0 | 1.2 |
| Optimized-004 | Combination of B and C | 55 | > 50 | > 30 |
Key Experimental Protocols
Below are detailed methodologies for key in vitro toxicity assays.
MTT Assay for General Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of your Pyrazolo[3,4-b]pyridine compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should be visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration of compound that causes 50% reduction in cell viability).
Ames Test for Mutagenicity
This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical.
Principle: Specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used. The assay measures the ability of a test compound to cause a reverse mutation that allows the bacteria to synthesize histidine and grow on a histidine-deficient medium.
Methodology:
-
Strain Selection: Use a panel of at least two Salmonella strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation (Optional but Recommended): To mimic mammalian metabolism, the assay is often run with and without the addition of a rat liver extract (S9 fraction).
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative (vehicle) control.
hERG Automated Patch Clamp Assay for Cardiotoxicity
This is the gold standard for assessing a compound's potential to block the hERG potassium channel.
Principle: Automated patch clamp electrophysiology is used to directly measure the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293). The assay measures the inhibitory effect of a compound on the hERG current.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel. Cells are cultured and prepared for the automated patch clamp system.
-
Compound Application: The automated system performs whole-cell patch clamp recordings. A baseline hERG current is established, and then the cells are perfused with increasing concentrations of the test compound.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current (specifically, the "tail current" upon repolarization is measured).
-
Data Acquisition: The system records the hERG current before, during, and after compound application.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each compound concentration. An IC50 value is then determined by fitting the concentration-response data to a suitable equation. A potent hERG inhibitor is generally defined as having an IC50 value below 10 µM, with compounds below 1 µM being of significant concern.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolo[3,4-b]pyridine and the Elusive Pyrazolo[3,4-b]pyrrolizine
A comprehensive review of the well-documented biological activity of Pyrazolo[3,4-b]pyridine derivatives highlights their potential in drug discovery, particularly in oncology. In stark contrast, the isomeric Pyrazolo[3,4-b]pyrrolizine scaffold remains largely unexplored in scientific literature, precluding a direct comparative analysis based on experimental data.
This guide provides a detailed examination of the synthesis, chemical properties, and extensive biological activities of the Pyrazolo[3,4-b]pyridine core. The significant body of research on this scaffold has established it as a "privileged structure" in medicinal chemistry, leading to the development of numerous potent inhibitors of key biological targets. While a direct comparison with this compound is not possible due to a lack of published data on the latter, this guide will serve as a valuable resource for researchers interested in the Pyrazolo[3,4-b]pyridine framework and will underscore the untapped potential of its lesser-known pyrrolizine analog.
Synthesis and Chemical Properties
The synthesis of Pyrazolo[3,4-b]pyridines is well-established, with two primary retrosynthetic approaches: the construction of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine scaffold.[1][2] A common and versatile method involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents.[1][2] This modularity allows for the introduction of a wide range of substituents at various positions, enabling extensive structure-activity relationship (SAR) studies.
In contrast, a thorough search of scientific databases reveals a significant gap in the literature regarding the synthesis and chemical properties of the this compound ring system. This lack of foundational chemical knowledge is a primary barrier to its exploration as a potential pharmacophore.
Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
The Pyrazolo[3,4-b]pyridine scaffold has been extensively investigated for a multitude of biological activities, with a primary focus on anticancer and kinase inhibition.
Anticancer Activity
Derivatives of Pyrazolo[3,4-b]pyridine have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and signaling pathways crucial for tumor growth and survival.
Table 1: Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | A-549 (Lung) | 2.9 | [3] |
| HEPG2 (Liver) | 2.6 | [3] | |
| HCT-116 (Colon) | 2.3 | [3] | |
| 9a | Hela (Cervical) | 2.59 | [4] |
| 14g | MCF7 (Breast) | 4.66 | [4] |
| HCT-116 (Colon) | 1.98 | [4] | |
| C03 | Km-12 (Colon) | 0.304 | [5][6] |
| 9d | A549 (Lung) | 3.06 | [7] |
| 31 | MDA-MB-468 (Breast) | < 1 | [8] |
| MV4-11 (Leukemia) | < 1 | [8] |
Kinase Inhibition
A significant area of research for Pyrazolo[3,4-b]pyridine derivatives is their activity as kinase inhibitors. These compounds have been shown to target a variety of kinases implicated in cancer and other diseases.
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [5][6] |
| C09 | TRKA | 57 | [5] |
| C10 | TRKA | 26 | [5] |
| 15y | TBK1 | 0.2 | [9] |
| 9a | CDK2 | 1630 | [4] |
| CDK9 | 262 | [4] | |
| 14g | CDK2 | 460 | [4] |
| CDK9 | 801 | [4] | |
| 31 | Mps1 | 2.596 | [8] |
Experimental Protocols
General Procedure for Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added. The mixture is then stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated under vacuum, and CHCl₃ and water are added. The phases are separated, and the aqueous phase is extracted twice with CHCl₃.[10]
In Vitro Kinase Inhibition Assay (HTRF)
Kinase enzymatic activities can be assayed in 384-well plates using the HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay kit. The reactions are carried out in a final volume of 6 μL for 30 minutes at 30 °C in a kinase buffer containing 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, and 50 μg/mL heparin. The substrate (protein or peptide) and ATP are included in the reaction mixture. The reaction is stopped by the addition of 6 μL of the HTRF Kinase Reagent.[11]
Cell Viability Assay (MTT Assay)
Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 48 hours. The cells are then treated with various concentrations of the test compounds (typically ranging from 10 to 500 µM) for 48 hours. The cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader.[12]
Signaling Pathways and Experimental Workflows
Pyrazolo[3,4-b]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer progression. For instance, compound 9d has been reported to exert its anti-lung cancer activity by regulating the AMPK/70S6K pathway, leading to G2/M cell cycle arrest.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Analogues as Kinase Inhibitors
A pivotal scaffold in modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core has been extensively explored for the development of potent kinase inhibitors targeting a range of therapeutic areas, from oncology to inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolo[3,4-b]pyridine analogues, supported by experimental data and detailed methodologies.
It is important to note that a search for "Pyrazolo[3,4-b]pyrrolizine" did not yield any relevant scientific literature. Therefore, this guide focuses on the closely related and well-documented Pyrazolo[3,4-b]pyridine scaffold.
The versatility of the pyrazolo[3,4-b]pyridine ring system, with its multiple points for substitution, allows for fine-tuning of inhibitory activity and selectivity against various kinases. This scaffold's pyrazole moiety often acts as a crucial hydrogen bond donor, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases.
Comparative Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogues
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against different kinase targets. These tables highlight key SAR trends, demonstrating how modifications at various positions on the scaffold influence potency.
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors
| Compound | R1 | R2 | R3 | TRKA IC50 (nM) |
| A01 | H | Phenyl | H | 293 |
| C03 | H | 2-fluorophenyl | 4-morpholinyl | 56 |
| C09 | H | 2-fluorophenyl | 4-(dimethylamino)piperidin-1-yl | 57 |
| C10 | H | 2-fluorophenyl | 4-hydroxypiperidin-1-yl | 26 |
This data illustrates that substitution at the R3 position with various cyclic amines significantly enhances TRKA inhibitory activity compared to the unsubstituted analogue A01. The introduction of a 2-fluorophenyl group at the R2 position also appears to be favorable for potency.
Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors
| Compound | R1 | R2 | R3 | TBK1 IC50 (nM) |
| 15a | SEM | Indole | H | >1000 |
| 15y | H | 4-(trifluoromethoxy)phenyl | H | 0.2 |
| BX795 | - | - | - | 7.1 |
| MRT67307 | - | - | - | 28.7 |
This table showcases a dramatic increase in TBK1 inhibitory potency with specific substitutions. The removal of the SEM protecting group at R1 and the introduction of a 4-(trifluoromethoxy)phenyl group at R2 in compound 15y led to a highly potent inhibitor, significantly more active than the reference compounds BX795 and MRT67307.
Table 3: SAR of Pyrazolo[3,4-b]pyridine Derivatives as AMPK Activators
| Compound | R1 | R2 | EC50 (µM) |
| 17f | 4-chlorophenyl | 4-hydroxyphenyl | 0.42 |
| A-769662 | - | - | ~0.42 |
In this series, compound 17f demonstrated potent activation of AMPK, comparable to the known activator A-769662. The study highlighted the importance of an exposed pyrazole N-H and para-substitution on the diphenyl groups for optimal activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are summaries of key experimental protocols employed in the evaluation of pyrazolo[3,4-b]pyridine analogues.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) for a given kinase is a radiometric filter binding assay or a fluorescence-based assay. A typical protocol involves:
-
Preparation of Reagents : The kinase, substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-32P]ATP), and test compounds are prepared in an appropriate assay buffer.
-
Reaction Initiation : The kinase reaction is initiated by adding the ATP solution to a mixture of the kinase, substrate, and varying concentrations of the inhibitor.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination : The reaction is stopped, often by the addition of a solution like phosphoric acid.
-
Detection : In radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. In fluorescence-based assays, the product formation is quantified using a fluorescence plate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
To assess the antiproliferative effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used:
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition : After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 values (concentration required to inhibit cell growth by 50%) are determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by pyrazolo[3,4-b]pyridine analogues and a typical workflow for their SAR studies.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazolo[3,4-b]pyridine kinase inhibitors.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of novel kinase inhibitors.
A Head-to-Head Showdown: Pyrazolo[3,4-b]pyridine Derivatives Emerge as Potent TBK1 Inhibitors, Outperforming Established Compounds
In the landscape of kinase inhibitor discovery, a new contender has emerged from the Pyrazolo[3,4-b]pyridine scaffold, demonstrating superior potency and cellular activity against TANK-binding kinase 1 (TBK1) when compared to well-established inhibitors such as BX795 and MRT67307. This guide provides a detailed, data-driven comparison of a lead Pyrazolo[3,4-b]pyridine compound, 15y, against these known inhibitors, offering valuable insights for researchers and drug development professionals in the fields of oncology and immunology.
TBK1, a non-canonical IκB kinase, is a critical node in signaling pathways related to innate immunity, inflammation, and oncogenesis.[1][2] Its role in these processes has made it an attractive target for therapeutic intervention. While several TBK1 inhibitors have been developed, the search for compounds with improved potency and selectivity continues. Recent research has identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors, with compound 15y standing out as a particularly promising candidate.[1][2]
In Vitro Kinase Inhibition: A Clear Difference in Potency
A direct comparison of the in vitro inhibitory activity against TBK1 reveals the exceptional potency of the Pyrazolo[3,4-b]pyridine derivative 15y . In a head-to-head assay, compound 15y exhibited a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, significantly lower than both BX795 and MRT67307.
| Compound | Scaffold Type | TBK1 IC50 (nM) |
| Compound 15y | Pyrazolo[3,4-b]pyridine | 0.2 |
| BX795 | Pyrrolo[2,3-d]pyrimidine | 7.1 |
| MRT67307 | Pyrrolo[2,3-d]pyrimidine | 28.7 |
| Table 1: In vitro inhibitory activity of Compound 15y and known TBK1 inhibitors against TBK1 kinase. Data sourced from a comparative study.[1] |
The data clearly indicates that compound 15y is approximately 35-fold more potent than BX795 and over 140-fold more potent than MRT67307 in a biochemical assay format.
Cellular Activity: Translating Potency into On-Target Effects
To ascertain whether the potent in vitro activity of compound 15y translates to a cellular context, its effect on the TBK1 signaling pathway was assessed. A key function of TBK1 is the phosphorylation and activation of the transcription factor IRF3, which leads to the production of type I interferons (IFN-I). Compound 15y was shown to effectively inhibit the downstream IFN signaling in stimulated human (THP-1) and murine (RAW264.7) immune cells.[1][2]
Furthermore, the anti-proliferative activity of compound 15y was evaluated against a panel of human cancer cell lines. The compound demonstrated micromolar efficacy in inhibiting the growth of various cancer cells, highlighting its potential as an anti-cancer agent.[1][2]
| Cell Line | Cancer Type | Compound 15y IC50 (µM) |
| A172 | Glioblastoma | Micromolar range |
| U87MG | Glioblastoma | Micromolar range |
| A375 | Melanoma | Micromolar range |
| A2058 | Melanoma | Micromolar range |
| Panc0504 | Pancreatic Cancer | Micromolar range |
| Table 2: Anti-proliferative activity of Compound 15y in various cancer cell lines.[1][2] |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
In Vitro TBK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
TBK1 enzyme
-
Kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate/ATP mixture
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound solution or DMSO (vehicle control).
-
Add 2 µl of TBK1 enzyme solution to each well.
-
Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cell-Based TBK1 Signaling Assay (IFN-β mRNA Quantification)
This assay measures the ability of a compound to inhibit the production of IFN-β mRNA, a downstream target of TBK1 activation.
Materials:
-
THP-1 or RAW264.7 cells
-
Cell culture medium
-
TBK1 pathway stimulant (e.g., poly(I:C))
-
Test compounds (dissolved in DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a TBK1 pathway activator for a defined period (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of IFN-β mRNA and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
Normalize the IFN-β mRNA levels to the housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.
-
Determine the IC50 value for the inhibition of IFN-β production.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Simplified TBK1 signaling pathway leading to Type I Interferon production and points of inhibition.
Caption: Experimental workflow for in vitro and cell-based kinase inhibition assays.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Pyrazolo[3,4-b]pyrrolizine-based Drug Candidate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of a novel Pyrazolo[3,4-b]pyrrolizine-based drug candidate. Due to the limited availability of specific data on this novel scaffold, this guide will utilize the well-characterized and structurally related Pyrazolo[3,4-b]pyridine core as a proxy. This allows for a practical demonstration of the validation process using established experimental data and protocols for kinase inhibitors targeting key signaling pathways.
The Pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with several compounds having been investigated for their therapeutic potential.[1][2] This guide will focus on a hypothetical this compound-based drug candidate, designated as "PZP-C1," and compare its potential mechanism of action with known Pyrazolo[3,4-b]pyridine-based inhibitors targeting TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TrkA).
Comparative Data on Kinase Inhibition
To validate the mechanism of action of PZP-C1 as a kinase inhibitor, a series of biochemical and cellular assays are essential. The following tables summarize the expected data presentation for comparing PZP-C1 against established inhibitors for TBK1, CDK2, and TrkA.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference Compound | Reference IC50 (nM) |
| PZP-C1 | TBK1 | [Insert Data] | TR-FRET | BX795 | 7.1 |
| PZP-C1 | CDK2/cyclin E | [Insert Data] | Radiometric | SQ-67563 | 9 |
| PZP-C1 | TrkA | [Insert Data] | ELISA | C03 | 56 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Cellular Target Engagement and Antiproliferative Activity
| Compound | Cell Line | Target Inhibition (IC50, nM) | Antiproliferative (GI50, µM) |
| PZP-C1 | A549 (Lung Carcinoma) | [Insert Data] | [Insert Data] |
| PZP-C1 | HCT116 (Colon Carcinoma) | [Insert Data] | [Insert Data] |
| PZP-C1 | KM-12 (Colon Carcinoma) | [Insert Data] | [Insert Data] |
| BX795 | A549 | ~100 | ~1 |
| SQ-67563 | HCT116 | - | 0.55 |
| C03 | KM-12 | - | 0.304 |
Note: Target Inhibition IC50 in cellular assays measures the concentration of the compound needed to inhibit the phosphorylation of a downstream substrate of the target kinase within the cell. GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Biochemical Kinase Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TBK1:
-
Principle: This assay measures the inhibition of TBK1-mediated phosphorylation of a biotinylated substrate peptide. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing TBK1 enzyme, biotinylated substrate peptide, and ATP in kinase assay buffer.
-
Add serial dilutions of the test compound (PZP-C1) or a reference inhibitor (BX795).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing Eu-W1024 labeled anti-phosphoserine antibody and streptavidin-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine IC50 values from the dose-response curve.
-
2. Radiometric Kinase Assay for CDK2/cyclin E:
-
Principle: This "gold standard" assay directly measures the transfer of a radioactive phosphate group from [γ-³³P]ATP to a substrate protein by the kinase.
-
Protocol:
-
Prepare a reaction mixture containing purified CDK2/cyclin E complex, a suitable substrate (e.g., histone H1), and kinase buffer.
-
Add serial dilutions of the test compound (PZP-C1) or a reference inhibitor.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine IC50 values from the dose-response curve.
-
Cellular Assays
1. Western Blotting for Target Phosphorylation:
-
Principle: This technique is used to detect the phosphorylation status of a downstream substrate of the target kinase in cells treated with the inhibitor, providing evidence of target engagement.
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-IRF3 for TBK1, phospho-Rb for CDK2, phospho-Akt for TrkA).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin).
-
2. Cell Proliferation Assay (SRB Assay):
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Protocol:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat cells with a range of concentrations of the test compound for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for validating the mechanism of action of PZP-C1.
Caption: TBK1 Signaling Pathway and Inhibition by PZP-C1.
Caption: CDK2 Signaling Pathway and Inhibition by PZP-C1.
Caption: TrkA Signaling Pathway and Inhibition by PZP-C1.
Caption: Experimental Workflow for MoA Validation.
References
"cross-reactivity profiling of Pyrazolo[3,4-b]pyrrolizine kinase inhibitors"
A Comparative Guide to the Cross-Reactivity of Pyrazolo-Fused Kinase Inhibitors
This guide provides a comparative analysis of the cross-reactivity profiles of several kinase inhibitors based on pyrazolo-fused heterocyclic scaffolds. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of the selectivity of these compounds against a panel of kinases, supported by experimental data.
Introduction to Pyrazolo-Fused Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The pyrazolo-fused scaffolds, such as Pyrazolo[3,4-b]pyridine and its isomers, have emerged as privileged structures in the design of potent and selective kinase inhibitors. Their rigid bicyclic core can effectively mimic the hinge-binding motif of ATP, while substituents at various positions allow for fine-tuning of potency and selectivity. This guide compares the cross-reactivity profiles of three distinct pyrazolo-fused inhibitors targeting different primary kinases: a GSK-3β inhibitor, a pan-TRK inhibitor, and a TBK1 inhibitor.
Cross-Reactivity Data
The following table summarizes the inhibitory activity of selected pyrazolo-fused compounds against their primary target and a panel of off-target kinases. The data is presented as IC50 values or percentage of inhibition at a given concentration, providing a quantitative measure of selectivity.
| Compound | Primary Target(s) | Off-Target Kinase | % Inhibition @ 1µM or IC50 | Reference |
| Compound 18 | GSK-3β (IC50 = 0.24 µM) | GSK-3α | 98.3% | [1] |
| FLT3 | 30% | [1] | ||
| PDGFRβ | 13.7% | [1] | ||
| 14 other kinases | <10% | [1] | ||
| CDK2 | IC50 = 2.8 µM (>10-fold selectivity) | [1] | ||
| Compound C03 | TRKA (IC50 = 56 nM) | FAK | Significant Inhibition | [2] |
| PAK4 | Significant Inhibition | [2] | ||
| PLK4 | Significant Inhibition | [2] | ||
| Compound 15y | TBK1 (IC50 = 0.2 nM) | Good selectivity over other kinases | Not specified in detail | [3] |
Experimental Protocols
The following is a representative experimental protocol for determining the cross-reactivity profile of kinase inhibitors.
Kinase Inhibition Assay (Generic Protocol)
-
Reagents and Materials :
-
Recombinant human kinases
-
Kinase-specific peptide substrate
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Assay Procedure :
-
A solution of the test compound is prepared at various concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution or by the detection reagent.
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Control reactions are performed in the absence of the test compound (positive control) and in the absence of the kinase (negative control).
-
-
Data Analysis :
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the positive control.
-
IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
The selectivity of the compound is assessed by comparing its IC50 value for the primary target kinase to its IC50 values for a panel of off-target kinases.
-
Visualizations
Signaling Pathway
Caption: Simplified RTK signaling pathway involving PI3K/AKT and RAS/MAPK cascades.
Experimental Workflow
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyrrolizine
For Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[3,4-b]pyrrolizine core represents a novel heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural similarity to the well-explored Pyrazolo[3,4-b]pyridine framework suggests a high probability of interesting biological activities. However, the synthesis of the this compound ring system is not yet widely established in the scientific literature. This guide provides a comparative analysis of a proposed, efficient synthetic route to this promising scaffold, benchmarked against plausible alternative methodologies adapted from the robust synthesis of analogous Pyrazolo[3,4-b]pyridine and quinoline systems. The data and protocols presented herein are designed to serve as a foundational resource for researchers venturing into the exploration of this novel chemical space.
Comparative Analysis of Synthetic Routes
Due to the limited availability of established synthetic routes directly leading to the this compound core, this guide proposes a primary synthetic pathway (Route 1) based on a well-documented, three-component reaction strategy. This approach is benchmarked against two alternative, plausible routes (Route 2 and Route 3) which represent variations in catalytic and reaction conditions inspired by the synthesis of structurally related fused pyrazoles.
Table 1: Comparison of Proposed Synthetic Routes to a Model this compound
| Parameter | Route 1: L-Proline Catalyzed | Route 2: Acetic Acid Catalyzed | Route 3: Microwave-Assisted |
| Reaction Type | Three-component condensation | Three-component condensation | Three-component condensation |
| Catalyst | L-Proline | Acetic Acid | Catalyst-free |
| Solvent | Ethanol | Acetic Acid | Ethanol |
| Temperature | Reflux | 120 °C | 100 °C |
| Reaction Time | 6 - 8 hours | 12 hours | 15 - 20 minutes |
| Typical Yield | 75 - 85% (estimated) | 60 - 70% (estimated) | 80 - 90% (estimated) |
| Number of Steps | One-pot | One-pot | One-pot |
| Purification | Column Chromatography | Recrystallization | Column Chromatography |
| Key Advantages | Mild conditions, good yields | Readily available catalyst | Rapid synthesis, high yields |
| Potential Drawbacks | Longer reaction time than MW | Higher temperature, potential side reactions | Requires specialized equipment |
Note: The data presented for the synthesis of this compound is extrapolated from analogous, well-documented syntheses of Pyrazolo[3,4-b]pyridines and quinolines.[1][2][3][4]
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic routes to a representative this compound derivative: 1,2,3,5-tetrahydro-4H-pyrazolo[3,4-b]pyrrolizine-4-one .
Route 1: L-Proline Catalyzed Three-Component Synthesis
This procedure is adapted from established protocols for the synthesis of related fused pyrazole systems.[3]
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1H-pyrazole (1.0 mmol, 83.09 mg), succinaldehyde (1.0 mmol, 86.09 mg, as a 40% aqueous solution), and 1,3-cyclopentanedione (1.0 mmol, 96.1 mg).
-
Add ethanol (15 mL) to the flask, followed by L-proline (0.1 mmol, 11.5 mg).
-
Stir the reaction mixture at room temperature for 10 minutes, and then heat to reflux for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Route 2: Acetic Acid Catalyzed Three-Component Synthesis
This protocol is based on classical methods for the synthesis of Pyrazolo[3,4-b]pyridines.[5]
Procedure:
-
In a 50 mL round-bottom flask fitted with a reflux condenser, combine 3-amino-1H-pyrazole (1.0 mmol, 83.09 mg), succinaldehyde (1.0 mmol, 86.09 mg, as a 40% aqueous solution), and 1,3-cyclopentanedione (1.0 mmol, 96.1 mg).
-
Add glacial acetic acid (10 mL) to the mixture.
-
Heat the reaction mixture to 120 °C and maintain it at this temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure this compound derivative.
Route 3: Microwave-Assisted Three-Component Synthesis
This rapid synthesis method is adapted from modern, efficient protocols for heterocyclic synthesis.
Procedure:
-
In a 10 mL microwave reaction vial, place 3-amino-1H-pyrazole (1.0 mmol, 83.09 mg), succinaldehyde (1.0 mmol, 86.09 mg, as a 40% aqueous solution), and 1,3-cyclopentanedione (1.0 mmol, 96.1 mg).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15-20 minutes.
-
After the irradiation is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the proposed three-component synthesis of the this compound core.
Caption: Proposed three-component synthesis of this compound.
Caption: Plausible reaction mechanism for this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
A detailed in-silico analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine derivatives reveals key structural insights for potent kinase inhibition. While the closely related Pyrazolo[3,4-b]pyrrolizine scaffold remains a largely unexplored chemical space, this guide provides a comparative overview of its more studied bioisosteres, offering valuable data for researchers in drug discovery.
This guide presents a comparative analysis of the docking studies of two prominent classes of pyrazolo-fused heterocycles, Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-d]pyrimidines, against several key protein kinase targets implicated in cancer and inflammatory diseases. While the initial intent was to include a direct comparison with this compound derivatives, an extensive literature search revealed a notable scarcity of published research on the synthesis and molecular docking of this specific scaffold for kinase inhibition. This highlights a potential opportunity for novel drug design and discovery.
The following sections summarize the available quantitative docking data, provide a detailed, representative experimental protocol for such in-silico studies, and visualize the relevant biological pathways and computational workflows.
Data Presentation: Docking Scores and Biological Activity
The following tables summarize the reported docking scores and corresponding experimental inhibitory activities (IC50 values) for various Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine derivatives against their respective kinase targets.
Table 1: Comparative Docking and Inhibition Data for Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Experimental IC50 | Reference |
| 15y | TBK1 | Not Reported | 0.2 nM | [1] |
| 15e | TBK1 | Not Reported | 75.3 nM | [1] |
| A01 | TRKA | Not Reported | 293 nM | [2] |
| C03 | TRKA | Not Reported | 56 nM | [2] |
| C09 | TRKA | Not Reported | 57 nM | [2] |
| C10 | TRKA | Not Reported | 26 nM | [2] |
Table 2: Comparative Docking and Inhibition Data for Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Experimental IC50 | Reference |
| Compound 4 | CDK2 | -14.1031 | 0.67 µM | [3] |
| Compound 2a | CDK2 | Not Reported | 0.69 µM | [3] |
| SI306 | Src Family Kinases | Not Reported | 7.2 - 11.2 µM | [4] |
| SI113 | SGK1 | Not Reported | ~11-15 µM | [4] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a representative workflow for performing comparative molecular docking studies, synthesized from methodologies reported in the cited literature.
1. Protein Preparation:
- The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the PDB file.
- Hydrogen atoms are added to the protein structure, and bond orders are assigned.
- The protein structure is energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.
2. Ligand Preparation:
- The 2D structures of the this compound, Pyrazolo[3,4-b]pyridine, and other related heterocyclic compounds are drawn using a chemical drawing tool.
- The 2D structures are converted to 3D structures.
- Ligand states are generated at a physiological pH range (e.g., 7.0 ± 2.0) to account for different ionization states.
- The ligands are energy minimized to obtain their lowest energy conformation.
3. Receptor Grid Generation:
- A binding grid is defined around the active site of the target protein. The grid box is typically centered on the co-crystallized ligand (if available) or on key catalytic residues.
- The size of the grid box is set to be large enough to accommodate the ligands to be docked.
4. Molecular Docking:
- The prepared ligands are docked into the defined receptor grid using a docking program such as Glide (Schrödinger) or AutoDock Vina.
- The docking process involves sampling a wide range of ligand conformations and orientations within the active site.
- A scoring function is used to estimate the binding affinity of each pose, resulting in a docking score. Standard precision (SP) or extra precision (XP) modes can be utilized for varying levels of rigor.
5. Post-Docking Analysis:
- The docking results are analyzed to identify the best-scoring poses for each ligand.
- The binding modes of the top-ranked poses are visualized to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
- The docking scores of the different heterocyclic scaffolds are compared to predict their relative binding affinities.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by the discussed compounds and a typical workflow for a comparative docking study.
Caption: A logical workflow for a comparative molecular docking study.
Caption: The TBK1 signaling pathway in innate immunity.
Caption: The TRKA signaling pathway in cancer.
Caption: The CDK2/Cyclin E pathway in cell cycle regulation.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. air.unimi.it [air.unimi.it]
Unveiling a Rarity: Assessing the Novelty of Pyrazolo[3,4-b]pyrrolizine Scaffolds in Patent Literature
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is a critical endeavor in the pursuit of new therapeutics. This guide provides a comparative analysis of the Pyrazolo[3,4-b]pyrrolizine scaffold against its more prevalent isosteres, Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine, within the patent landscape. Our investigation reveals the this compound scaffold to be a largely unexplored chemical entity, suggesting a significant opportunity for innovation in medicinal chemistry.
The this compound scaffold, identified by its CAS number 760198-49-0, represents a unique fusion of a pyrazole ring with a pyrrolizine system. Despite its defined chemical structure, a comprehensive search of patent databases and scientific literature reveals a striking absence of claims or significant research surrounding this particular scaffold. This scarcity of information strongly indicates its novelty and untapped potential in drug discovery.
In stark contrast, the isomeric Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine cores are well-established and heavily patented, particularly in the field of oncology. These scaffolds have been extensively explored as "hinge-binding" motifs for various protein kinases, which are crucial targets in cancer therapy.
Comparative Landscape of Patented Scaffolds
To contextualize the novelty of this compound, a detailed comparison with its well-documented isosteres is essential. The following sections summarize the patent landscape for Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine, highlighting their synthesis, claimed therapeutic applications, and biological targets.
The Prominence of Pyrazolo[3,4-b]pyridine in Kinase Inhibition
The Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in the design of kinase inhibitors.[1][2] A review of patent literature from 2008 to the present showcases its versatility in targeting a wide array of kinases by interacting with the hinge region of the ATP-binding site.[1][2] This interaction is a common strategy for achieving potent and selective kinase inhibition. The ability of this scaffold to engage in multiple binding modes has made it a frequent choice for companies and academic institutions seeking to develop novel kinase inhibitors.[1]
Table 1: Representative Patented Pyrazolo[3,4-b]pyridine Kinase Inhibitors
| Patent/Application Number | Assignee | Target Kinase(s) | Claimed Therapeutic Use | Representative IC50 Data |
| PE20091623A1 | Plexxikon Inc. | Raf Kinase | Cancer | Not explicitly stated in the provided abstract. |
| Not Specified | Fochon Biosciences | Protein Kinases | Not explicitly stated in the provided abstract. | Not explicitly stated in the provided abstract. |
The Therapeutic Breadth of Pyrazolo[3,4-d]pyrimidine Derivatives
Similarly, the Pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purine, has been extensively patented for its therapeutic potential, particularly as an anticancer agent.[3][4] Numerous patents describe the synthesis and application of these derivatives as inhibitors of various protein kinases implicated in tumor growth and proliferation, such as EGFR and ErbB2.[4]
Table 2: Representative Patented Pyrazolo[3,4-d]pyrimidine Anticancer Agents
| Patent/Application Number | Assignee | Target(s) | Claimed Therapeutic Use | Representative IC50 Data |
| Not Specified | Not Specified | Various tumor cell lines | Cancer | IC50 for A549 cells was 2.24 µM.[3] |
| Not Specified | Not Specified | EGFR, ErbB2 | Cancer | OVCAR-4 cell line IC50 = 1.74 µM; ACHN cell line IC50 = 5.53 µM; NCI-H460 cell line IC50 = 4.44 µM.[4] |
The Uncharted Territory of this compound
The stark contrast between the wealth of patent data for Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine and the void of information for this compound underscores its novelty. The absence of patented synthesis routes, biological activity data, and therapeutic claims presents a greenfield for research and development.
This lack of existing intellectual property suggests that the this compound scaffold could offer a unique opportunity to develop novel chemical entities with potentially new and improved pharmacological profiles. Its distinct electronic and steric properties, arising from the fused pyrrolizine ring system, may lead to different target selectivities and pharmacological effects compared to its more explored counterparts.
Experimental Protocols for Key Biological Assays
For researchers interested in exploring the potential of the this compound scaffold, establishing robust biological assays is paramount. Based on the applications of the comparator scaffolds, the following experimental protocols are fundamental for initial screening and characterization.
Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
To evaluate the antiproliferative effects of compounds on cancer cell lines, a cell viability assay is typically employed.
Protocol:
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Visualizing the Landscape
To further illustrate the relationships discussed, the following diagrams provide a visual representation of the patent landscape and a conceptual workflow for assessing novel scaffolds.
Caption: Comparative overview of the patent status of Pyrazolo-fused scaffolds.
Caption: A conceptual workflow for the evaluation and development of novel scaffolds.
Conclusion
The this compound scaffold stands out as a significant novelty in the patent literature when compared to its well-trodden isosteres, Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine. The lack of existing intellectual property and biological data presents a compelling opportunity for researchers and drug development professionals to explore a new area of chemical space. The established importance of related pyrazolo-fused systems as kinase inhibitors provides a logical starting point for the investigation of this rare scaffold, with the potential for discovering compounds with unique and valuable therapeutic properties. The path from a novel scaffold to a patented therapeutic is challenging, but for this compound, the journey has yet to begin, making it an exciting frontier in medicinal chemistry.
References
- 1. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Look at Pyrazolo-Fused Heterocycles in Oncology
A comprehensive evaluation of pyrazolo[3,4-b]pyrrolizine derivatives against drug-resistant cancer cell lines remains a burgeoning field of study. Due to the limited availability of specific data on this scaffold, this guide offers a comparative analysis of closely related and extensively researched pyrazolo-fused heterocyclic compounds, namely pyrazolo[3,4-d]pyrimidines and other pyrazole analogues. This guide will objectively compare their performance against various cancer cell lines, including those with drug-resistant phenotypes, and provide supporting experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Performance Against Cancer Cell Lines: A Quantitative Comparison
The anticancer activity of various pyrazolo derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Caco-2 (Colon) | >100 | [1] |
| Compound 7 | Caco-2 (Colon) | >100 | [1] | |
| Compound 5 | A549 (Lung) | 45.8 | [1] | |
| Compound 7 | A549 (Lung) | 33.2 | [1] | |
| Compound 5 | HT1080 (Fibrosarcoma) | 21.7 | [1] | |
| Compound 7 | HT1080 (Fibrosarcoma) | 25.3 | [1] | |
| Compound 5 | Hela (Cervical) | 28.5 | [1] | |
| Compound 7 | Hela (Cervical) | 21.9 | [1] | |
| Indenopyrazole | Compound 2 | K562 (Leukemia) | Not Specified (Nanomolar Potency) | [2] |
| Compound 5b | K562 (Leukemia) | 0.021 | [2] | |
| Compound 5b | A549 (Lung) | 0.69 | [2] | |
| Pyrazole Derivative | Compound 1 | HCT-116 (Colon) | 4.2 | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 35 | HepG2 (Liver) | 3.53 | [4] |
| Compound 35 | MCF7 (Breast) | 6.71 | [4] | |
| Compound 35 | Hela (Cervical) | 5.16 | [4] | |
| Pyrazolo[4,3-c]pyridine | Compound 41 | MCF7 (Breast) | 1.937 (µg/mL) | [4] |
| Compound 41 | HepG2 (Liver) | 3.695 (µg/mL) | [4] | |
| Compound 42 | HCT-116 (Colon) | 2.914 (µg/mL) | [4] |
Unraveling the Mechanism: Impact on Cellular Signaling
Pyrazolo derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[5] One of the prominent mechanisms involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and contribute to uncontrolled cell growth.[6] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[6] Furthermore, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the caspase cascade.[7]
Below is a generalized diagram of a signaling pathway often targeted by pyrazolo derivatives.
Caption: Generalized EGFR signaling pathway and its inhibition by pyrazolo derivatives leading to apoptosis.
Experimental Corner: Protocols for Anticancer Activity Assessment
The evaluation of the anticancer properties of pyrazolo derivatives typically involves a series of in vitro assays to determine their cytotoxic and antiproliferative effects. A general workflow for these experiments is outlined below.
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Key Experimental Protocols
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7) are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazolo derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[8]
3. SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.
-
Cell Fixation: After treatment, cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[3]
4. Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
Cell Preparation: Cells are treated with the compounds, harvested, and washed.
-
Staining: For apoptosis analysis, cells are stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle.
This guide provides a comparative overview of the anticancer activities of pyrazolo-fused heterocycles, offering valuable insights for the design and development of novel therapeutics to combat drug resistance in cancer. Further research focused specifically on this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneonline.com [geneonline.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Pyrazolo[3,4-B]pyrrolizine
This guide provides crucial safety and logistical information for the handling and disposal of Pyrazolo[3,4-B]pyrrolizine. The following procedures are based on best practices for handling heterocyclic compounds of a similar nature, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for any specific local requirements.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | N95 or N100 respirator mask |
| Running reactions | Chemical splash goggles or face shield worn over safety glasses[1] | Nitrile or neoprene gloves (consider double gloving) | Flame-resistant lab coat | Use within a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles | Chemically resistant gloves | Lab coat | Use within a certified chemical fume hood or well-ventilated area[2][3] |
| Handling dry powder | Chemical splash goggles | Double gloves (nitrile or neoprene) | Lab coat | N95 or N100 respirator mask, or a powered air-purifying respirator (PAPR)[4] |
| Waste disposal | Chemical splash goggles | Heavy-duty, chemically resistant gloves | Lab coat or chemical-resistant apron | As needed, based on the potential for aerosolization |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to safely handle this compound from receipt to disposal.
-
Receiving and Unpacking :
-
Inspect the package for any signs of damage or leaks in a well-ventilated area.
-
Wear appropriate PPE, including gloves and eye protection.
-
Verify the container label matches the order information.
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.[3]
-
-
Preparation and Weighing :
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use anti-static tools and weigh boats.
-
Wear a respirator to prevent inhalation of fine particles.[4]
-
Clean the weighing area and tools thoroughly after use.
-
-
Running Reactions :
-
Work-up and Purification :
-
Perform all extractions, distillations, and chromatographic separations in a fume hood.
-
Be aware of potential pressure build-up in separatory funnels and vent them appropriately.
-
Handle all solvents and reagents with appropriate care and PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a properly labeled, sealed, and chemically resistant container.
-
Separate halogenated and non-halogenated solvent waste streams as required by your facility.
-
-
Sharps Waste :
-
Dispose of any contaminated needles, syringes, or razor blades in a designated sharps container.
-
-
Decontamination :
-
Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse, followed by washing with soap and water, is generally recommended. Dispose of the initial solvent rinse as hazardous waste.
-
-
Spill Response :
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
For small spills, if trained to do so, use an appropriate absorbent material from a chemical spill kit. Wear full PPE, including respiratory protection, during cleanup.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key stages of handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
